Isopersin
Description
Properties
CAS No. |
219948-37-5 |
|---|---|
Molecular Formula |
C23H40O4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
[(2R,12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate |
InChI |
InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)19-23(20-24)27-21(2)25/h7-8,10-11,23-24H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-/t23-/m1/s1 |
InChI Key |
ZAIRPZJGPNIHRZ-RHNLGMIQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)C[C@H](CO)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)CC(CO)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Isopersin: A Technical Guide to its Discovery, Isolation, and Biological Significance in Avocado
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopersin, a naturally occurring acetogenin (B2873293) found in avocado (Persea americana), has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the potential of this novel compound. The guide details the experimental protocols for its extraction and purification, presents quantitative data in a structured format, and visually represents the current understanding of its potential signaling pathways.
Introduction
Avocado fruit contains specialized oil cells, known as idioblasts, which produce a variety of unique lipid-like compounds called acetogenins (B1209576).[1][2] These compounds are characterized by long aliphatic chains with various functional groups. Among these is this compound, a structural isomer of the more well-known avocado acetogenin, persin (B1231206).[1][3] this compound was first isolated and identified from the idioblast oil of Hass avocados.[1] Structurally, it is (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297).
Initial studies have indicated that while structurally similar to persin, this compound may exhibit different biological activities. Understanding the nuances of its isolation and biological effects is crucial for harnessing its potential therapeutic applications. This guide aims to provide a detailed technical foundation for further research and development.
Discovery and Initial Characterization
This compound was discovered during the fractionation of crude idioblast cell oil from Hass avocados. While investigating the feeding deterrent effects of avocado oil on the beet armyworm (Spodoptera exigua), researchers isolated a fraction that, contrary to expectations, appeared to promote larval growth in preliminary assays. Further purification of this fraction led to the identification of a new compound, which was named this compound.
A key characteristic of this compound is its lability. It is known to be unstable and can readily isomerize to persin. Both this compound and persin are also susceptible to rearrangement into an alkylfuran in the presence of acid. This instability may be the reason it had not been reported in earlier studies of avocado oil components.
Experimental Protocols
Plant Material and Idioblast Oil Isolation
-
Plant Material: Ripe Hass avocados (Persea americana var. Hass) are used as the source material.
-
Idioblast Oil Isolation: The specialized idioblast oil cells are physically separated from the surrounding mesocarp tissue. This can be achieved by scraping the fruit pulp and isolating the distinct, denser idioblast cells. The oil is then extracted from these isolated cells.
This compound Extraction and Isolation Workflow
The following workflow outlines the multi-step chromatographic process for isolating this compound from crude idioblast oil.
Caption: Workflow for the isolation of this compound from avocado idioblast oil.
Detailed Flash Chromatography Protocol
First Column Chromatography (Crude Fractionation):
-
Stationary Phase: Silica (B1680970) gel.
-
Column Dimensions: Approximately 5 cm x 25 cm.
-
Mobile Phase: A solvent gradient of toluene-ethyl ether-acetic acid.
-
Procedure:
-
The crude idioblast oil (e.g., 5 g) is loaded onto the silica gel column.
-
The column is eluted with the toluene-ethyl ether-acetic acid solvent system.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
The fourth fraction, which is enriched in this compound, is collected for further purification.
-
Second Column Chromatography (Purification of this compound):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A 2:3 (v/v) mixture of ethyl acetate and hexane.
-
Procedure:
-
The dried fourth fraction (e.g., 0.34 g) is redissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
The column is eluted with the ethyl acetate-hexane solvent mixture.
-
Fractions are collected and monitored by TLC, visualizing with an H₂SO₄ spray and charring.
-
This compound has an Rf value of approximately 0.31 under these conditions, which is slightly less than that of persin (Rf = 0.42).
-
Fractions containing pure this compound are pooled and the solvent is removed under reduced pressure.
-
Structural Elucidation
The structure of this compound was determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Instrumentation: A 300 MHz NMR spectrometer.
-
Solvent: Deuterated benzene (B151609) (C₆D₆) was used as the solvent for NMR analysis, as this compound was found to be unstable in deuterated chloroform (B151607) (CDCl₃).
-
Techniques:
-
¹H NMR
-
¹³C NMR
-
¹H-¹H Correlation Spectroscopy (COSY)
-
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Yield and Concentration of this compound from Hass Avocado
| Parameter | Value | Reference |
| Yield from Crude Idioblast Oil | 40 mg from 5 g | |
| Estimated Concentration in Fresh Tissue | ~0.15% (w/w) |
Note: The concentration in fresh tissue is an estimate and may be an underrepresentation due to the compound's lability.
Table 2: Bioassay of this compound and Persin on S. exigua Larvae
| Treatment (500 µg/g in diet) | Mean Larval Weight (mg ± SE) | % Survivorship | Reference |
| Control | 28.35 ± 1.93 | 85 | |
| This compound | 26.45 ± 1.76 | 80 | |
| Persin | 4.89 ± 0.61 | 83 |
SE: Standard Error. The results indicate that at a concentration of 500 µg/g, this compound had no significant effect on larval weight or survivorship compared to the control, while persin significantly inhibited larval growth.
Biological Activity and Potential Signaling Pathways
While research specifically on the signaling pathways of this compound is limited, studies on other avocado acetogenins provide valuable insights into its potential mechanisms of action.
Effects on Cancer Cells
Avocado acetogenins have demonstrated cytotoxic effects against various cancer cell lines. A significant mechanism of action for some avocado acetogenins is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway, specifically the EGFR/RAS/RAF/MEK/ERK1/2 cascade, is often overactive in cancer and plays a crucial role in cell proliferation and survival.
It is hypothesized that this compound, as an acetogenin, may also exert its biological effects through the modulation of this pathway. Further research is needed to confirm the specific effects of pure this compound on this and other signaling cascades.
Caption: Proposed inhibition of the EGFR/RAS/RAF/MEK/ERK1/2 signaling pathway by avocado acetogenins.
Comparison with Persin
Persin, the isomer of this compound, has been shown to act as a microtubule-stabilizing agent, leading to a G2/M cell cycle arrest in breast cancer cells. This mechanism is similar to that of some established anticancer drugs. Given their structural similarity, it is plausible that this compound could have related, or distinct, effects on the cytoskeleton and cell cycle progression.
Future Directions
The discovery of this compound opens up several avenues for future research:
-
Comprehensive Biological Screening: A broader evaluation of this compound's activity against a panel of cancer cell lines, as well as its potential antimicrobial and anti-inflammatory properties, is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by pure this compound is a critical next step. Investigating its effects on the EGFR pathway and microtubule dynamics would be of particular interest.
-
Stability and Formulation: A detailed study of this compound's stability under various conditions (pH, temperature, solvents) is essential for its development as a potential therapeutic agent. Research into formulation strategies to enhance its stability and bioavailability is also needed.
-
Quantitative Analysis in Different Cultivars: Investigating the concentration of this compound and persin in different avocado cultivars and at various stages of ripeness could provide valuable information for its sourcing and standardization.
Conclusion
This compound is a novel acetogenin from avocado with a unique discovery story and potential for further scientific exploration. This technical guide has provided a detailed overview of its isolation, the available quantitative data, and insights into its potential biological activities. While research on this compound is still in its early stages, the information presented here provides a solid foundation for researchers and drug development professionals to build upon in their quest for new natural product-based therapeutics. The lability of the compound presents a challenge, but also an opportunity for the development of innovative stabilization and delivery strategies. Further investigation into this intriguing molecule is highly encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297), a member of the oxylipin family of lipid mediators. Oxylipins are oxidation products of polyunsaturated fatty acids that play critical roles in a variety of physiological and pathological processes.[1][2] This guide covers the chemical structure, physicochemical properties, and plausible biosynthetic pathways. Furthermore, it details established experimental protocols for the extraction, purification, and analysis of oxylipins from biological matrices, which are directly applicable to the study of this specific compound.
Chemical Structure and Properties
(12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate is a complex fatty acid derivative. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structural analogues found in chemical databases. A closely related compound is cataloged in PubChem, providing computed physicochemical properties that serve as a valuable reference.[3][4]
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₀O₄ | PubChem |
| Molecular Weight | 380.6 g/mol | PubChem |
| Exact Mass | 380.29265975 Da | PubChem |
| XLogP3-AA (Lipophilicity) | 6.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 19 | PubChem |
| Topological Polar Surface Area | 63.6 Ų | PubChem |
Note: The properties listed are for the structural isomer (1-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate (PubChem CID: 174836179) and are expected to be very similar for the (12Z,15Z)...2-yl acetate variant.[3]
Putative Biosynthetic Pathway
Oxylipins are synthesized from polyunsaturated fatty acids (PUFAs) via pathways involving lipoxygenase (LOX), cyclooxygenase (COX), or cytochrome P450 (CYP450) enzymes.[1][5] Given the structure of (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, a plausible biosynthetic route involves the 12/15-lipoxygenase pathway acting on a C21 PUFA precursor. The pathway likely involves initial oxygenation followed by enzymatic conversions to introduce the ketone and hydroxyl functionalities, and a subsequent acetylation step.
References
- 1. mdpi.com [mdpi.com]
- 2. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 3. (1-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate | C23H40O4 | CID 174836179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate | C23H40O4 | CID 3017191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural sources, chemical properties, and biological activities of Isopersin and its related acetogenins (B1209576). Primarily found in the avocado (Persea americana), these lipid-derived compounds are gaining attention for their potential pharmacological applications. This document provides a comprehensive overview of the current scientific knowledge, including quantitative data, detailed experimental protocols, and a visual representation of their molecular interactions.
Natural Sources and Distribution
This compound and its related compounds, collectively known as acetogenins, are characteristic secondary metabolites of the Lauraceae family, with the avocado plant being the most studied source.[1][2] These compounds are distributed throughout the plant, with varying concentrations in the peel, pulp, seed, and leaves.
Table 1: Quantitative Distribution of Major Acetogenins in Persea americana
| Compound | Plant Part | Concentration (mg/g Fresh Weight) | Reference(s) |
| This compound | Idioblast Oil Cells | Not Quantified | |
| Persin | Peel | 0.09 - 0.72 | [3] |
| Pulp | 0.01 - 0.11 | [4][3] | |
| Seed | 0.10 | [4] | |
| Leaves | High concentration | [5] | |
| Avocadyne (B107709) | Pulp | ~ 0.18 | [6] |
| Seed | ~ 0.41 | [6] | |
| Avocadene | Pulp | Not specified | [7] |
| Seed | Not specified | [7] | |
| Persenone A | Seed | High concentration | [7] |
| AcO-avocadene | Seed | High concentration | [7] |
| AcO-avocadyne | Seed | High concentration | [7] |
Chemical Structure and Properties
This compound, chemically identified as (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297), is an isomer of the more well-known acetogenin (B2873293), persin.[8] These compounds are long-chain fatty acid derivatives, characterized by a hydrophilic head and a long hydrophobic tail. This compound is noted to be unstable and can readily isomerize to persin.[8]
Related Compounds:
-
Persin: The isomeric form of this compound, with the acetate and hydroxyl groups interchanged. It has been more extensively studied and is known for its fungicidal and insecticidal properties.[5][9]
-
Avocadyne and Avocadene: These are other C17 acetogenins found in avocado that have demonstrated cytotoxic activities.[6][10][11]
-
Persenones (A, B, C): A group of related acetogenins also isolated from avocado.[7]
Experimental Protocols
Extraction and Isolation of this compound and Related Acetogenins
The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of acetogenins from avocado tissues.[6][12]
Diagram 1: General Workflow for Acetogenin Extraction and Isolation
Caption: Workflow for acetogenin extraction.
Methodology:
-
Lipid Extraction: A modified Folch method is commonly used. The plant material is homogenized in a mixture of dichloromethane and methanol (1:1 v/v). After centrifugation, the organic phase containing the lipids is collected. The extraction is typically repeated multiple times to ensure a high yield.
-
Acetogenin Enrichment: The crude lipid extract is then partitioned between hexane and water. Acetogenins, being more lipophilic, preferentially move into the hexane phase. This step is also repeated to maximize the recovery of the target compounds.
-
Purification: The enriched acetogenin extract is subjected to chromatographic techniques for the separation of individual compounds. High-performance liquid chromatography (HPLC) with a C18 column is frequently employed for this purpose.
Spectroscopic Analysis
The structural elucidation of this compound and its analogs relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the isolated compounds. Tandem MS (MS/MS) provides fragmentation patterns that help in the structural characterization. For example, the precursor ion of AcO-avocadyne at m/z 327 can be fragmented to yield characteristic daughter ions.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon skeleton and the position of functional groups. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.[4][5][7]
Biological Activity and Signaling Pathways
While this compound itself has shown limited biological activity in some assays, the broader class of avocado acetogenins exhibits significant cytotoxic and pro-apoptotic effects, particularly against cancer cells.[8][15]
Inhibition of the EGFR Signaling Pathway
Certain avocado acetogenins have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells, leading to uncontrolled proliferation.[12][15]
Diagram 2: Inhibition of the EGFR Signaling Pathway by Avocado Acetogenins
Caption: Avocado acetogenins inhibit EGFR signaling.
This pathway is initiated by the binding of epidermal growth factor (EGF) to its receptor (EGFR), leading to a signaling cascade involving RAS, RAF, MEK, and ERK, which ultimately promotes cell proliferation.[3][16] Avocado acetogenins can interfere with this pathway at multiple points, including the inhibition of EGFR activation and the phosphorylation of downstream effectors like RAF and ERK.[12][15]
Induction of Apoptosis via the Intrinsic Pathway
Avocado acetogenins can also induce programmed cell death (apoptosis) in cancer cells through the intrinsic or mitochondrial pathway.[1] This involves the disruption of the mitochondrial membrane potential and the activation of caspases.
Diagram 3: Induction of Apoptosis by Avocado Acetogenins
Caption: Acetogenin-induced apoptosis pathway.
Acetogenins are known inhibitors of Complex I of the mitochondrial electron transport chain.[1] This inhibition, along with the induction of the mitochondrial permeability transition pore, leads to the release of pro-apoptotic factors and the activation of the caspase cascade, culminating in cell death.[1]
Conclusion
This compound and its related acetogenins from avocado represent a fascinating class of natural products with significant potential for further research and development. Their cytotoxic and pro-apoptotic activities, mediated through well-defined signaling pathways, make them promising candidates for anticancer drug discovery. This guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of these unique phytochemicals. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the extraction and purification of these compounds for potential clinical use.
References
- 1. Cardiotoxicity of acetogenins from Persea americana occurs through the mitochondrial permeability transition pore and caspase-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations With Lipids During Seed Germination and Leaf Development of Avocado (Persea americana Mill.) [frontiersin.org]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Authentication of Avocado Oil Using High Resolution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of avocadyne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.uniud.it [air.uniud.it]
- 8. researchgate.net [researchgate.net]
- 9. Personalized Medicine and Inhibition of EGFR Signaling in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity relationship of avocadyne - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Structure-activity relationship of avocadyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
Isopersin biosynthesis pathway in Persea americana
An In-depth Technical Guide to the Biosynthesis of Isopersin in Persea americana
Abstract
This compound is a naturally occurring aliphatic acetogenin (B2873293) found in the idioblast oil cells of Persea americana (avocado). It is an isomer of the more abundant and well-studied compound, persin (B1231206). These long-chain fatty acid derivatives exhibit a range of biological activities, including insecticidal and cytotoxic effects, making their biosynthetic pathway a subject of significant interest. While the complete enzymatic pathway for this compound has not been fully elucidated, substantial evidence points to its origin from fatty acid metabolism. This technical guide synthesizes the current understanding of this pathway, presenting a putative sequence of biochemical reactions, detailing relevant enzymes, summarizing quantitative data, and providing established experimental protocols for the extraction and analysis of these compounds.
Introduction to this compound and Persin
This compound, with the IUPAC name (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a structural isomer of persin, (12Z,15Z)-1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene.[1][2] These compounds are classified as acetogenins (B1209576), a group of polyketide-derived lipids characterized by long aliphatic chains.[3] They are synthesized and stored in specialized idioblast oil cells within the avocado fruit, leaves, and seed.[1][4] this compound is noted to be unstable and readily isomerizes to the more stable persin. Both molecules are derived from the biosynthesis of long-chain fatty acids and are structurally similar to linoleic acid. Given their shared backbone and functional groups, it is highly probable they originate from the same core biosynthetic pathway.
Proposed Biosynthetic Pathway
The biosynthesis of this compound and other avocado acetogenins is intrinsically linked to the primary metabolism of fatty acids. The pathway can be conceptualized in two major stages: the formation of a C18 di-unsaturated fatty acid precursor, followed by chain modification to produce the final C21 acetogenin structure.
Stage 1: Fatty Acid Precursor Synthesis
The synthesis of the linoleic acid backbone, the putative precursor, is a well-established pathway in plants located primarily in the plastids.
-
Acetyl-CoA Carboxylation: The pathway begins with the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by Acetyl-CoA Carboxylase (ACCase) , a rate-limiting enzyme in fatty acid biosynthesis. Genes encoding subunits of ACCase have been identified in P. americana.
-
Fatty Acid Chain Elongation: A multi-enzyme complex, Fatty Acid Synthase (FAS) , catalyzes the sequential condensation of malonyl-CoA with a growing acyl chain, leading to the formation of the 16-carbon palmitic acid and then the 18-carbon stearic acid.
-
Desaturation: Stearic acid is converted to oleic acid (18:1) by Stearoyl-ACP Desaturase (SAD) . Subsequently, Δ12 Oleate Desaturase (FAD2) introduces a second double bond to form linoleic acid (18:2), the likely backbone for this compound. The expression and activity of these desaturases are reportedly enhanced by various elicitors in avocado.
Stage 2: Putative Acetogenin Formation
The conversion of a linoleic acid precursor to the final this compound structure involves a series of oxidation, hydroxylation, and acylation steps, likely occurring in the endoplasmic reticulum. The precise sequence and enzymes are not yet characterized and the following represents a biochemically plausible model.
-
Chain Elongation & Head Group Formation: The C18 fatty acid undergoes modification to form the characteristic 21-carbon (heneicosyl) chain with a 4-oxo group. This process is not well understood but likely involves specialized elongases and polyketide synthase-like domains.
-
Hydroxylation: A cytochrome P450 monooxygenase or a similar hydroxylase introduces a hydroxyl group at the C-2 position.
-
Acetylation: The final step is the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at the C-2 position, catalyzed by an acetyltransferase , to yield this compound. The isomeric persin is formed if acetylation occurs at the C-1 hydroxyl group instead.
The diagram below illustrates this proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound and persin in Persea americana.
Quantitative Data
Quantitative analysis has focused primarily on persin due to its higher stability and abundance. The concentration of these acetogenins varies significantly between cultivars and across different fruit tissues.
| Compound | Plant Tissue | Cultivar(s) | Concentration Range | Reference |
| Persin | Mesocarp (Pulp) | Hass | 1500 - 5800 µg/g (fresh weight) | |
| Persin | Pericarp (Peel) | Hass | 760 - 2280 µg/g (fresh weight) | |
| Persin | Seed | Hass | ~1.81 mg/g | |
| This compound | Idioblast Oil | Hass | ~0.15% by weight of fresh tissue | |
| Total Acetogenins | Seed | 22 Cultivars | 1090 - 8330 µg/g (dry weight) |
Experimental Protocols
The isolation and characterization of this compound and related acetogenins require specific protocols for extraction, purification, and analysis. The following methodologies are based on established research.
Isolation of Idioblast Oil Cells
-
Plant Material: Utilize mature Persea americana var. Hass fruits, harvested from a controlled orchard.
-
Tissue Preparation: Separate the mesocarp (pulp) from the peel and seed.
-
Homogenization: Homogenize the mesocarp tissue in a blender with a suitable buffer.
-
Filtration: Filter the homogenate through multiple layers of cheesecloth to remove large cellular debris.
-
Centrifugation: Centrifuge the filtrate at low speed to pellet the idioblast oil cells, which are denser than other parenchymal cells.
-
Collection: Carefully collect the idioblast cell pellet for subsequent oil extraction.
Extraction and Chromatographic Purification of this compound
-
Crude Oil Extraction: Lyse the isolated idioblast cells (e.g., by sonication or freeze-thaw cycles) and extract the lipid content using a solvent system like chloroform:methanol (2:1, v/v).
-
Flash Chromatography (Initial Fractionation):
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of toluene-ethyl ether-acetic acid.
-
Procedure: Apply the crude idioblast oil (e.g., 5 g) to a silica flash column. Elute with the mobile phase to separate compounds based on polarity, collecting multiple fractions.
-
-
Flash Chromatography (this compound Purification):
-
Target Fraction: Identify the fraction containing this compound using Thin Layer Chromatography (TLC). This compound is more polar than persin.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Isocratic elution with Ethyl Acetate-Hexane (e.g., 2:3 v/v).
-
Procedure: Apply the target fraction to a second silica column and elute with the specified solvent system to yield purified this compound.
-
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC-DAD):
-
Column: C18 reverse-phase column (e.g., Kinetex® EVO C-18, 1.7 µm).
-
Mobile Phase: A binary gradient of acetonitrile (B52724) in water. A typical gradient might run from 20% to 95% acetonitrile over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: Diode-Array Detector (DAD) to monitor absorbance at specific wavelengths.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Precursor Analysis:
-
Derivatization: Convert fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a catalyst such as BF₃-methanol.
-
GC Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23).
-
Analysis: Analyze the FAMEs by GC-MS to identify and quantify the fatty acid precursors like linoleic acid.
-
The general workflow for acetogenin analysis is depicted below.
Caption: General experimental workflow for the analysis of avocado acetogenins.
Conclusion and Future Directions
The biosynthesis of this compound in Persea americana is a complex process rooted in fatty acid metabolism. While a putative pathway can be proposed, the specific enzymes responsible for converting linoleic acid into the final acetogenin structure remain to be identified and characterized. Future research should focus on transcriptomic and proteomic analyses of isolated idioblast cells to identify candidate genes for the hydroxylases, elongases, and acetyltransferases involved. Functional characterization of these enzymes through expression in heterologous systems will be crucial for fully elucidating this unique biosynthetic pathway. A complete understanding of this compound and persin biosynthesis will enable metabolic engineering efforts and provide a deeper insight into the chemical ecology of avocado.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persin | 60640-59-7 | Benchchem [benchchem.com]
- 4. PERSIN - A PHYTOCHEMICAL IN AVOCADO FRUIT: ITS ROLE AS A NUTRACEUTICAL OR PLANT TOXIN IN NUTRITION - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
Exploratory Studies on Isopersin: A Review of Available Biological Activity Data
For the attention of: Researchers, scientists, and drug development professionals.
This document summarizes the current publicly available scientific literature regarding the biological activity of Isopersin. The information presented herein is based on a comprehensive search of scholarly databases.
Executive Summary
Exploratory studies on the biological activity of this compound are exceptionally limited. A thorough review of published scientific literature reveals only a single study detailing the isolation and initial biological screening of this compound. This research, conducted in 1998, focused on the effects of this compound on an insect model and found no significant biological activity in the assays performed.[1][2][3] To date, no studies investigating the anticancer, anti-inflammatory, or other pharmacological properties of this compound in mammalian systems have been identified in the public domain. Consequently, the core requirements for a detailed technical guide, including quantitative data on anticancer or anti-inflammatory effects, specific experimental protocols for these activities, and associated signaling pathways, cannot be fulfilled at this time due to the absence of requisite research.
Introduction to this compound
This compound is a natural product that was first isolated from the idioblast oil cells of avocados (Persea americana Mill.).[1][2] Its chemical structure is (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate. It is an isomer of persin (B1231206), another compound found in avocados that has been shown to have biological activity. Notably, this compound is reported to be unstable and can readily isomerize to persin.
Biological Activity of this compound
The sole study on the biological activity of this compound investigated its effects on the beet armyworm, Spodoptera exigua, a generalist phytophagous insect.
Insect Bioassay
Experimental Protocol: The biological activity of this compound was evaluated using an artificial diet bioassay with early-instar larvae of S. exigua.
-
Preparation of Test Diet: A lima bean-based artificial diet was prepared. This compound, dissolved in a solvent, was incorporated into the diet at a concentration of 500 μg/g. A control diet without this compound was also prepared.
-
Bioassay Procedure: Neonate larvae of S. exigua were placed on the prepared diets. The survivorship and growth (larval weight) were monitored over a period of 12 days.
Results: The study found that this compound, at a concentration of 500 μg/g of diet, had no statistically significant effect on either the larval survivorship or the growth of S. exigua when compared to the control group. This was in contrast to its isomer, persin, which was shown to reduce larval growth at the same concentration.
Data Presentation: Due to the negative findings of the single study, a quantitative data table summarizing various biological activities cannot be constructed. The only available data is presented narratively in the results section above.
Anticancer and Anti-inflammatory Activity
A comprehensive search of scientific literature did not yield any studies investigating the anticancer or anti-inflammatory properties of this compound. Therefore, there is no quantitative data, experimental protocols, or known signaling pathways related to these activities for this compound.
Signaling Pathways and Experimental Workflows
As there is no published research on the mechanism of action of this compound in any biological system, it is not possible to create diagrams of signaling pathways or experimental workflows. The single study performed did not investigate the molecular mechanisms underlying the observed lack of effect in the insect model.
Conclusion and Future Directions
The current body of scientific knowledge on the biological activity of this compound is confined to a single study from 1998 that reported a lack of insecticidal or growth-inhibitory effects on Spodoptera exigua. There is a complete absence of data regarding its potential pharmacological effects in other contexts, including but not limited to anticancer and anti-inflammatory activities.
For researchers, scientists, and drug development professionals, this compound represents an unexplored natural product. Future research should focus on:
-
Chemical Stability: A thorough investigation of this compound's stability and its isomerization to persin under various conditions is warranted.
-
Broad Biological Screening: Screening of purified this compound against a wide range of biological targets, including cancer cell lines and assays for inflammatory markers, would be the first step in exploring its potential therapeutic value.
-
Pharmacokinetic and Toxicological Studies: Should any promising bioactivity be identified, subsequent studies would need to address the ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles of this compound.
Until such studies are conducted and published, any discussion of this compound's biological activity beyond the initial insect bioassay remains speculative.
References
Isopersin and Persin: A Comprehensive Structural and Functional Comparison
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopersin and persin (B1231206) are two structurally isomeric acetogenins (B1209576) found in avocado (Persea americana) that have garnered scientific interest due to their distinct biological activities. While persin has been investigated for its cytotoxic and microtubule-stabilizing properties, making it a compound of interest in cancer research, this compound has shown significantly less biological activity in preliminary studies. This technical guide provides a detailed comparative analysis of the structural differences between this compound and persin, their respective biological effects, and the experimental methodologies used to isolate, synthesize, and evaluate these compounds. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and related scientific fields.
Introduction
Avocado, a fruit recognized for its nutritional value, also contains a variety of unique secondary metabolites. Among these are the lipid-soluble compounds persin and its isomer, this compound, which are primarily located in the idioblast oil cells of the fruit, leaves, and seeds. The distinct spatial arrangement of a hydroxyl and an acetoxy group on their shared carbon backbone results in significant differences in their biological efficacy. This guide aims to provide a comprehensive technical overview of the current scientific knowledge regarding this compound and persin, with a focus on their structural distinctions and the resulting impact on their biological functions.
Structural Differences
The core structural difference between this compound and persin lies in the positioning of the hydroxyl and acetoxy groups at the C-1 and C-2 positions of the heneicosa-12,15-dien-4-one backbone.
This compound: (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate[1] Persin: [(2R,12Z,15Z)-2-hydroxy-4-oxohenicosa-12,15-dienyl] acetate[2]
This seemingly minor positional isomerization has profound implications for their biological activity.
Chemical Structures
| Feature | This compound | Persin |
| IUPAC Name | (12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl acetate (B1210297) | [(2R,12Z,15Z)-2-hydroxy-4-oxohenicosa-12,15-dienyl] acetate |
| Molecular Formula | C23H40O4 | C23H40O4 |
| Molecular Weight | 380.6 g/mol | 380.6 g/mol |
| Key Difference | Hydroxyl group at C-1, Acetoxy group at C-2 | Acetoxy group at C-1, Hydroxyl group at C-2 |
| Stereochemistry | Not specified in initial isolation | (R)-enantiomer is the active form |
Physicochemical Properties
A comprehensive comparison of the physicochemical properties of this compound and persin is crucial for understanding their pharmacokinetics and pharmacodynamics. While experimental data for this compound is limited, computational predictions provide some insight.
| Property | This compound (Predicted) | Persin (Predicted) |
| XLogP3 | 5.9 | 5.9 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 18 | 18 |
| Topological Polar Surface Area | 63.6 Ų | 63.6 Ų |
Data sourced from PubChem.[2]
Biological Activity and Signaling Pathways
The structural isomerism between this compound and persin directly translates to a significant divergence in their biological activities.
Comparative Biological Activity
A study by Rodriguez-Saona et al. (1998) provided the first direct comparison of the biological effects of this compound and persin on the early-instar beet armyworm (Spodoptera exigua).
| Compound | Concentration (µg/g diet) | Larval Survivorship | Larval Growth |
| This compound | 500 | No significant effect | No significant effect |
| Persin | 500 | No significant effect | Reduced larval growth |
This study highlights the critical role of the specific arrangement of the hydroxyl and acetoxy groups for biological activity, with persin demonstrating clear growth-inhibitory effects that are absent in this compound.[1]
Persin's Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Persin has been identified as a microtubule-stabilizing agent, a property shared with prominent anti-cancer drugs like paclitaxel.[3] This activity leads to a cascade of cellular events culminating in apoptosis.
The proposed signaling pathway for persin-induced apoptosis is as follows:
-
Microtubule Stabilization: Persin binds to microtubules, inhibiting their depolymerization. This disrupts the dynamic instability of the microtubule network, which is essential for various cellular processes, particularly mitosis.
-
G2/M Cell Cycle Arrest: The stabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. A key event in this process is the upregulation of the BH3-only protein Bim. Bim is a critical sensor of cytoskeletal integrity and, when activated, translocates to the mitochondria to initiate the apoptotic cascade.
Experimental Protocols
Isolation of this compound from Avocado Idioblast Oil Cells
The following protocol is adapted from Rodriguez-Saona et al. (1998).
Methodology:
-
Extraction: Idioblast oil from avocado fruit is extracted with hexane.
-
Low-Pressure Liquid Chromatography (LPLC): The crude hexane extract is subjected to LPLC on a silica gel column, eluting with a hexane-ethyl acetate gradient.
-
Fractionation and Bioassay: Fractions are collected and screened for biological activity. The fraction containing this compound is identified.
-
High-Performance Liquid Chromatography (HPLC): The active fraction from LPLC is further purified by HPLC on a silica column with a hexane-isopropanol solvent system to yield pure this compound.
Proposed High-Yield Synthesis of (+)-(R)-Persin
The following is a summarized protocol for a proposed stereoselective synthesis of (+)-(R)-Persin.
Key Steps:
-
Sonogashira Coupling: Coupling of a protected dodec-1-en-11-yn-3-ol with 1-bromo-2-pentyne to form the carbon skeleton.
-
Lindlar Reduction: Stereoselective reduction of the internal alkyne to a (Z)-alkene.
-
Oxidation: Oxidation of the secondary alcohol to a ketone.
-
Hydroboration-Oxidation: Conversion of the terminal alkyne to a primary alcohol.
-
Asymmetric Reduction: Stereoselective reduction of the ketone to the (R)-alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.
-
Selective Acetylation: Acetylation of the primary alcohol to yield (+)-(R)-persin.
Tubulin Polymerization Assay
This assay is used to determine the effect of compounds on the polymerization of tubulin in vitro.
Methodology:
-
Preparation: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescence reporter (e.g., DAPI).
-
Incubation: The mixture is incubated at 37°C in the presence of the test compound (persin) or a control.
-
Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates tubulin polymerization.
-
Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its effect on microtubule stability.
Conclusion
The structural distinction between this compound and persin, specifically the positioning of the hydroxyl and acetoxy functional groups, is the determining factor for their differential biological activities. Persin's ability to stabilize microtubules and induce apoptosis in cancer cells establishes it as a valuable lead compound in drug discovery. In contrast, this compound's lack of significant biological activity in the assays conducted to date underscores the high degree of structural specificity required for interaction with biological targets. The detailed experimental protocols and workflow diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate these fascinating natural products and their potential therapeutic applications. Future research should focus on elucidating the precise binding site of persin on tubulin and exploring the structure-activity relationships of synthetic analogues to develop more potent and selective therapeutic agents.
References
A Comprehensive Technical Guide to the Preliminary Screening of Isopersin Bioactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Isopersin, a natural compound first isolated from avocado idioblast oil cells, represents a frontier in phytochemical research.[1] As an isomer of persin, a compound with demonstrated cytotoxic and microtubule-stabilizing properties, this compound holds significant, yet largely unexplored, potential as a bioactive agent.[2][3][4] To date, the known biological activity of this compound is limited to a lack of insecticidal effects against the beet armyworm (Spodoptera exigua).[1] This in-depth technical guide outlines a proposed framework for the comprehensive preliminary screening of this compound's bioactivity. The following sections provide detailed experimental protocols and data presentation structures to systematically evaluate its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential. This guide is intended to serve as a foundational document for researchers seeking to unlock the therapeutic promise of this novel natural product.
Quantitative Data Summary
A systematic preliminary screening of this compound would yield a range of quantitative data critical for assessing its potential as a therapeutic lead. The following tables are structured to present the anticipated results from the experimental protocols detailed in this guide.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 (µM) | Selectivity Index (SI) | Positive Control | IC50 of Control (µM) |
| Breast Cancer (e.g., MCF-7) | MTT Assay | Data to be determined | Calculated | Doxorubicin | Literature Value |
| Ovarian Cancer (e.g., OVCAR-3) | MTT Assay | Data to be determined | Calculated | Paclitaxel | Literature Value |
| Normal Fibroblast (e.g., NIH/3T3) | MTT Assay | Data to be determined | - | - | - |
The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| Staphylococcus aureus | Disc Diffusion / Broth Microdilution | Data to be determined | Data to be determined | Vancomycin | Literature Value |
| Escherichia coli | Disc Diffusion / Broth Microdilution | Data to be determined | Data to be determined | Gentamicin | Literature Value |
| Candida albicans | Disc Diffusion / Broth Microdilution | Data to be determined | Data to be determined | Fluconazole | Literature Value |
Table 3: Antioxidant Capacity of this compound
| Assay Type | Metric | Result | Positive Control | Result of Control |
| DPPH Radical Scavenging | EC50 (µg/mL) | Data to be determined | Ascorbic Acid | Literature Value |
| ABTS Radical Scavenging | Trolox Equivalents (µM TE/mg) | Data to be determined | Trolox | Literature Value |
| Ferric Reducing Antioxidant Power (FRAP) | Ferrous Equivalents (µM Fe²⁺/mg) | Data to be determined | Quercetin | Literature Value |
Table 4: Anti-inflammatory Activity of this compound
| Assay Type | Cell Line / Model | Metric | Result | Positive Control | Result of Control |
| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | IC50 (µM) | Data to be determined | Dexamethasone | Literature Value |
| TNF-α Inhibition | RAW 264.7 Macrophages | IC50 (µM) | Data to be determined | Dexamethasone | Literature Value |
| IL-6 Inhibition | RAW 264.7 Macrophages | IC50 (µM) | Data to be determined | Dexamethasone | Literature Value |
Experimental Protocols
The following protocols are foundational for a robust preliminary screening of this compound's bioactivity.
Cytotoxicity Screening
Objective: To determine the cytotoxic potential of this compound against cancerous and non-cancerous cell lines.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, OVCAR-3) and a normal cell line (e.g., NIH/3T3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Screening
Objective: To evaluate the antibacterial and antifungal activity of this compound.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in the corresponding broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microorganisms with a known antimicrobial agent), a negative control (microorganisms with vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antioxidant Capacity Screening
Objective: To assess the free radical scavenging and reducing potential of this compound.
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound (dissolved in methanol) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Controls: Use methanol as a blank and a DPPH solution without the sample as a negative control. Ascorbic acid can be used as a positive control.
-
Data Analysis: Calculate the percentage of radical scavenging activity. The concentration of this compound required to scavenge 50% of the DPPH radicals (EC50) is determined from a dose-response curve.
Anti-inflammatory Screening
Objective: To determine the potential of this compound to inhibit inflammatory responses in vitro.
Methodology: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity-mediated effects.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the preliminary screening of this compound and a key signaling pathway relevant to its potential bioactivity.
Caption: A workflow diagram illustrating the four key pillars of preliminary bioactivity screening for this compound.
Caption: A generalized workflow for the in vitro preliminary screening of a natural product like this compound.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule-stabilizing properties of the avocado-derived toxins (+)-(R)-persin and (+)-(R)-tetrahydropersin in cancer cells and activity of related synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "A Review of the Avocado Toxin Persin and Its Function as a Microtubule" by Amanda Ruff [digitalscholarship.tnstate.edu]
Isopersin degradation and isomerization to persin
An In-depth Technical Guide on the Isomerization and Degradation of Isopersin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and persin (B1231206) are two isomeric acetogenins (B1209576) found in the avocado plant (Persea americana)[1][2]. These lipid-soluble compounds are of significant interest due to the potent biological activity of persin, which includes anticancer properties[3]. This compound, a naturally occurring isomer of persin, is notably unstable and readily converts to the more stable persin[1][2][4]. This guide provides a comprehensive technical overview of the chemical relationship between this compound and persin, focusing on the degradation of this compound and its isomerization to persin. It includes proposed mechanisms for these transformations, a summary of quantitative data, and detailed experimental protocols for their study.
Chemical Structures and Physicochemical Properties
This compound and persin are positional isomers, differing in the location of the acetate (B1210297) and hydroxyl groups on the hydrophilic head of the molecule[1][2]. Their shared molecular formula is C23H40O4, with a molar mass of 380.56 g/mol [5][6].
| Property | This compound | Persin |
| IUPAC Name | (12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl acetate | (2R,12Z,15Z)-2-Hydroxy-4-oxohenicosa-12,15-dien-1-yl acetate |
| Synonyms | (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate | (+)-(R)-persin, 1-acetoxy-2-hydroxy-12Z,15Z-heneicosadien-4-one |
| Molecular Formula | C23H40O4 | C23H40O4 |
| Molar Mass | 380.56 g/mol | 380.56 g/mol |
| Chemical Structure | A long-chain fatty acid derivative with a hydroxyl group at position 1 and an acetate group at position 2. | A long-chain fatty acid derivative with an acetate group at position 1 and a hydroxyl group at position 2. |
This compound Isomerization to Persin
This compound is inherently unstable and undergoes a spontaneous isomerization to form the more thermodynamically stable persin[1][2]. This transformation is a key aspect of their chemistry and is crucial to consider during extraction, isolation, and biological testing.
Proposed Mechanism of Isomerization: Intramolecular Acyl Migration
The isomerization of this compound to persin is proposed to occur via an intramolecular acyl migration, a common reaction in molecules containing both a hydroxyl and an ester group in close proximity, such as 1,2-diols and beta-hydroxy esters[7][8]. This reaction can be catalyzed by both acid and base. The proposed mechanism involves a five-membered cyclic orthoester intermediate.
-
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the acetate group in this compound is protonated, increasing the electrophilicity of the carbonyl carbon. The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a tetrahedral orthoester intermediate. This intermediate can then collapse, with the original ester oxygen being protonated and leaving as a hydroxyl group, resulting in the formation of persin.
-
Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl group of this compound is deprotonated to form an alkoxide. This potent intramolecular nucleophile attacks the adjacent ester carbonyl carbon, forming the tetrahedral orthoester intermediate. Subsequent collapse of this intermediate, with the departure of the original alkoxide, yields persin.
Caption: Proposed mechanism for the isomerization of this compound to persin.
Degradation of this compound and Persin
Both this compound and persin are reported to be labile, particularly in the presence of acid[1][2]. Understanding their degradation pathways is essential for accurate quantification and for predicting their stability in various formulations and biological environments.
Acid-Catalyzed Degradation to Alkylfuran
The primary reported degradation pathway for both this compound and persin under acidic conditions is a rearrangement to form an alkylfuran[1][2]. This type of cyclization is a known reaction for 1,4-dicarbonyl compounds, often referred to as the Paal-Knorr furan (B31954) synthesis[9][10]. In the case of this compound and persin, the 4-oxo group and the carbonyl of the acetate group (or a hydrolyzed form) can act as the 1,4-dicarbonyl system required for this transformation.
Proposed Mechanism:
-
Enolization: Under acidic conditions, the ketone at position 4 undergoes enolization.
-
Cyclization: The enol oxygen attacks the electrophilic carbon of the protonated ester or a hydrolyzed ketone at position 1, leading to a five-membered ring intermediate.
-
Dehydration: A series of dehydration steps results in the formation of a stable aromatic furan ring.
Caption: Proposed mechanism for the acid-catalyzed degradation to an alkylfuran.
Other Potential Degradation Pathways
Based on the chemical structure of this compound and persin, other degradation pathways may also be relevant:
-
Oxidative Degradation: The two double bonds in the aliphatic chain are susceptible to oxidation, which can be initiated by heat, light, or metal ions. This can lead to the formation of hydroperoxides, which can further break down into a variety of smaller, volatile compounds, potentially leading to rancidity if present in high concentrations.
-
Thermal Degradation: At elevated temperatures, in addition to accelerating oxidation, other reactions such as polymerization or cleavage of the aliphatic chain may occur.
-
Enzymatic Degradation: As fatty acid derivatives, this compound and persin may be substrates for various lipases and esterases present in biological systems. This could lead to hydrolysis of the acetate group, resulting in the corresponding diol.
Quantitative Data
Quantitative data on the kinetics of this compound isomerization and degradation are scarce in the published literature. The available data primarily concerns the concentration of these compounds in avocado fruit.
| Compound | Tissue | Concentration (fresh weight) | Reference |
| This compound | Avocado Idioblast Oil Cells | ~0.15 wt % | [11] |
| Persin | Avocado Pericarp | 760 - 2280 µg/g | [11] |
| Persin | Avocado Mesocarp | 1500 - 5800 µg/g | [11] |
Note: The concentration of this compound may be an underestimate due to its lability and isomerization to persin during extraction and analysis.
Biological Activity of Persin: Microtubule Stabilization
While this compound has shown no significant biological activity in the assays conducted so far, persin is a potent microtubule-stabilizing agent[1][2][5][12]. This activity is similar to that of the well-known anticancer drug paclitaxel (B517696).
Persin's interaction with the microtubule network leads to several downstream cellular effects:
-
Increased Tubulin Polymerization: Persin promotes the assembly of tubulin dimers into microtubules, leading to an increase in the cellular pool of polymerized tubulin[1][2][6][12].
-
G2/M Cell Cycle Arrest: The stabilization of the mitotic spindle by persin prevents its normal dynamics required for chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase[1][2][5][12].
-
Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers programmed cell death (apoptosis) in cancer cells[6].
Evidence suggests that persin binds to β-tubulin at or near the taxoid-binding site[2][5].
Caption: Signaling pathway of persin's effect on microtubule dynamics.
Experimental Protocols
This section provides detailed methodologies for the study of this compound and persin.
Forced Degradation and Stability Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[10][13].
Objective: To investigate the stability of this compound and persin under various stress conditions and to identify their degradation products.
Materials:
-
Purified this compound and persin standards
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Photostability chamber
-
Oven
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and persin (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compounds and the stock solutions to 80°C in an oven for 48 hours.
-
Photostability: Expose the solid compounds and stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-MS/MS method (see Protocol 7.2).
Caption: Workflow for a forced degradation study.
Analytical Method for Simultaneous Quantification of this compound and Persin
A stability-indicating method is required to separate and quantify this compound, persin, and their degradation products. A reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS) is proposed.
Instrumentation:
-
HPLC system with a temperature-controlled column compartment and autosampler.
-
Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Proposed):
-
Column: C18 column with a polar-embedded phase (e.g., Agilent Bonus RP, Thermo Polar Advantage II) suitable for separating isomers (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A shallow gradient will likely be necessary to resolve the isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Proposed):
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and persin (which will be identical) and any identified degradation products. Since they are isomers, they will have the same precursor ion ([M+H]+ or [M+Na]+). Fragmentation patterns may differ slightly, or they can be quantified based on their chromatographic separation.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Protocol (adapted from commercially available kits):
-
Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Add 1 mM GTP and a fluorescence reporter (e.g., DAPI) to the tubulin solution.
-
Prepare serial dilutions of persin in the assay buffer. Use paclitaxel as a positive control for polymerization enhancement and nocodazole (B1683961) or vinblastine (B1199706) as a positive control for inhibition.
-
In a pre-warmed (37°C) 96-well plate (black, for fluorescence), add the test compounds.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. Increased fluorescence indicates polymerization.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.
Protocol:
-
Seed adherent cancer cells (e.g., HeLa, MCF-7) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of persin (and controls like paclitaxel and DMSO) for a specified time (e.g., 16-24 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the coverslips and mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in a multi-well plate and treat with persin and controls for 24 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cells with cold PBS. Resuspend the cell pellet in a small volume of PBS and, while gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M peak indicates cell cycle arrest at this stage.
Conclusion and Future Directions
This compound is an unstable isomer of the biologically active acetogenin, persin. The facile intramolecular acyl migration that converts this compound to persin is a critical chemical characteristic. Both isomers are susceptible to acid-catalyzed degradation, forming an alkylfuran derivative. While the biological activity of persin as a microtubule-stabilizing agent is well-documented, leading to G2/M cell cycle arrest and apoptosis in cancer cells, significant gaps remain in our understanding of the fundamental chemistry of these compounds.
Future research should focus on:
-
Kinetic Studies: Quantifying the rate of this compound isomerization to persin under various pH, temperature, and solvent conditions.
-
Degradation Kinetics: Determining the degradation rates of both isomers under forced degradation conditions to establish a comprehensive stability profile.
-
Analytical Method Validation: Developing and validating a robust, stability-indicating HPLC method for the simultaneous quantification of this compound, persin, and their degradation products.
-
Mechanism Elucidation: Using techniques like NMR and computational modeling to confirm the proposed mechanisms for isomerization and degradation.
A deeper understanding of these aspects will be invaluable for the accurate assessment of biological activity, the development of stable formulations, and the potential therapeutic application of persin and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Polymerization Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Tubulin Polymerization Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isopersin Extraction from Avocado Idioblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Avocado (Persea americana) fruit contains specialized cells known as idioblasts, which are distinct from the surrounding mesocarp parenchyma cells.[1][2] These idioblast oil cells serve as storage sites for a variety of bioactive lipids, including persin (B1231206) and its isomer, isopersin.[2][3] While persin has been noted for its insecticidal and antifungal properties, its isomer, this compound, shows different biological activity.[3] The extraction and study of this compound are of interest for understanding its chemical properties, potential biological roles, and its relationship with other bioactive compounds in avocado. This compound, or (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297), is notably unstable and can readily isomerize to persin. Both compounds are sensitive to acid, rearranging into an alkylfuran. This document provides a detailed protocol for the isolation of avocado idioblasts and the subsequent extraction and purification of this compound.
Quantitative Data Summary
The concentration of this compound and its related compound, persin, has been estimated in avocado fruit tissue. Due to the inherent instability of this compound, its measured concentration may be an underestimation.
| Compound | Tissue | Concentration (µg/g fresh weight) | Source |
| This compound | Fresh Tissue (unspecified) | ~1500 (0.15 wt %) | |
| Persin | Pericarp | 760 - 2280 | |
| Persin | Mesocarp | 1500 - 5800 |
Experimental Protocols
Part 1: Isolation of Intact Idioblast Oil Cells
This protocol is adapted from methodologies designed to separate the robust, suberized idioblast cells from the surrounding parenchyma cells, which are osmotically fragile.
Materials:
-
Soft, ripe avocado fruit (e.g., 'Hass' or 'Fuerte' varieties)
-
Distilled water
-
Ten-Brock homogenizer
-
Nylon mesh filters (200 µm and 48 µm pore sizes)
-
Beakers and centrifuge tubes
-
Low-speed centrifuge (capable of 80 x g)
-
Microscope for cell integrity verification
Procedure:
-
Tissue Preparation: Cut 3-5 g of mesocarp tissue from a ripe avocado into small pieces (1-2 cm³).
-
Homogenization: Place the tissue pieces into a Ten-Brock homogenizer with 10-20 mL of distilled water. Homogenize with 10-15 strokes until the tissue is completely fluid. The principle behind using distilled water is that the wall-less parenchyma cells will burst due to osmotic shock, while the intact, suberized walls of the idioblasts allow them to maintain their integrity.
-
Initial Filtration: Pour the homogenate through a 200 µm nylon mesh filter to remove vascular strands and larger, unhomogenized cell clumps. Wash the mesh with excess distilled water to ensure all idioblasts pass through.
-
Idioblast Collection: Filter the resulting filtrate through a 48 µm nylon mesh. The idioblast cells will be retained on this mesh.
-
Washing: Thoroughly wash the residue collected on the 48 µm mesh with distilled water to remove smaller cellular debris.
-
Pelleting: Carefully transfer the washed idioblast residue into a centrifuge tube. Centrifuge at a low speed of 80 x g for 2-3 minutes.
-
Final Product: Discard the supernatant. The resulting pellet contains a highly enriched preparation of intact avocado idioblast oil cells. Verify the integrity of the isolated cells using light microscopy.
Part 2: Extraction and Purification of this compound
This protocol involves a lipid extraction from the isolated idioblasts followed by chromatographic separation to isolate this compound.
Materials:
-
Isolated idioblast pellet (from Part 1)
-
Chloroform (B151607) and Methanol (for lipid extraction)
-
Nitrogen gas for solvent evaporation
-
Silica (B1680970) for low-pressure liquid chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
-
Thin-Layer Chromatography (TLC) plates (silica)
-
NMR-grade deuterated benzene (B151609) (C₆D₆) for stable sample storage and analysis
Procedure:
-
Crude Oil Extraction:
-
Perform a lipid extraction on the idioblast pellet using a standard method such as that of Bligh and Dyer. A common approach is to use a chloroform:methanol (2:1) solvent system.
-
After extraction and phase separation, collect the lower chloroform phase containing the lipids.
-
Wash the chloroform phase twice with distilled water to remove water-soluble impurities.
-
Evaporate the solvent from the final lipid extract under a gentle stream of nitrogen gas to yield the crude idioblast oil.
-
-
Chromatographic Purification:
-
The crude idioblast oil contains a mixture of compounds, including persin, alkylfurans, and this compound.
-
Perform low-pressure liquid chromatography on a silica column to fractionate the crude oil.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture.
-
Collect multiple fractions. This compound is expected to elute in an intermediate fraction, as it is more polar than persin.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) on silica plates with an ethyl acetate-hexane (2:3) mobile phase.
-
This compound can be identified as a more polar spot compared to its isomer, persin.
-
-
Isomerization and Stability:
-
Caution: this compound is not very stable and readily isomerizes to persin. Both compounds are also acid-labile.
-
Work quickly and avoid acidic conditions throughout the extraction and purification process.
-
For storage and subsequent analysis (e.g., NMR), dissolve the purified this compound in deuterated benzene (C₆D₆), a solvent in which it has been shown to be stable.
-
Visualizations
Caption: Workflow for the isolation of idioblasts and purification of this compound.
References
Application Notes & Protocols for the Quantification of Isopersin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, a structural isomer of Persin (B1231206), is a bioactive lipid found in avocado (Persea americana).[1] Like its isomer, this compound is of interest to the research community for its potential biological activities. However, a significant challenge in studying this compound is its inherent instability, as it readily isomerizes to Persin and is labile in acidic conditions.[1] This document provides detailed application notes and proposed protocols for the quantification of this compound in biological matrices, primarily adapted from analytical methods developed for Persin and other structurally related lipids. Due to the lack of a standardized, validated method specifically for this compound, the following protocols should be considered as a starting point for method development and will require thorough validation.
Challenges in this compound Quantification
The primary challenge in accurately quantifying this compound is its chemical instability. Key considerations for developing a robust analytical method include:
-
Isomerization: this compound readily converts to its more stable isomer, Persin. This necessitates rapid sample processing and analytical run times to minimize this conversion.
-
Acid Lability: Both this compound and Persin are unstable in acidic conditions, rearranging into an alkylfuran.[1] Therefore, acidic solvents and reagents must be avoided during sample preparation and analysis.
-
Matrix Effects: Avocado is a complex matrix rich in lipids, which can interfere with the analysis and cause ion suppression or enhancement in mass spectrometry-based methods.
Proposed Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
A UHPLC-MS/MS method is proposed for the sensitive and selective quantification of this compound. This technique offers high chromatographic resolution to separate this compound from its isomer Persin and other matrix components, coupled with the high selectivity and sensitivity of tandem mass spectrometry for detection.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Detailed Experimental Protocols
Sample Preparation
Objective: To efficiently extract this compound from the avocado matrix while minimizing degradation and isomerization.
Materials:
-
Avocado tissue (pulp, seed, or peel)
-
Homogenizer
-
Centrifuge
-
Liquid nitrogen
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
0.9% NaCl solution (w/v), neutral pH
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar lipid that is not present in the sample.
Protocol:
-
Sample Collection and Homogenization:
-
Immediately freeze fresh avocado tissue in liquid nitrogen to quench metabolic activity and prevent degradation.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 1 g of the powdered tissue into a glass centrifuge tube.
-
-
Lipid Extraction (Modified Folch Method):
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture to the tissue powder.
-
Homogenize the mixture for 2 minutes using a high-speed homogenizer.
-
Add 4 mL of neutral 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture for 30 seconds and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for loading onto the SPE cartridge.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute this compound and other lipids with a less polar solvent (e.g., acetonitrile/isopropanol).
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final extract in a known volume of the initial mobile phase for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
Objective: To chromatographically separate this compound from its isomer Persin and quantify it using tandem mass spectrometry.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Proposed):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) (neutral pH) |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 5 mM ammonium acetate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Start with 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Conditions (Hypothetical):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusing pure this compound and Persin standards. Hypothetical transitions are listed below. |
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | 50 | Optimized |
| [M+H]+ | Fragment 2 | 50 | Optimized | |
| Persin | [M+H]+ | Fragment 1 | 50 | Optimized |
| [M+H]+ | Fragment 2 | 50 | Optimized | |
| Internal Standard | [M+H]+ | Fragment 1 | 50 | Optimized |
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from a validated UHPLC-MS/MS method for this compound.
Table 1: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
| Stability (in final extract, 4°C, 24h) | > 90% recovery |
Table 2: this compound and Persin Content in Different Avocado Tissues (Hypothetical Data)
| Sample | This compound (µg/g fresh weight) | Persin (µg/g fresh weight) |
| Avocado Pulp (Hass) | 15.2 ± 2.1 | 150.5 ± 12.3 |
| Avocado Seed (Hass) | 25.8 ± 3.5 | 280.1 ± 25.6 |
| Avocado Peel (Hass) | 8.9 ± 1.2 | 95.4 ± 8.7 |
Potential Signaling Pathway of Persin and this compound
While the specific signaling pathway for this compound has not been elucidated, studies on its isomer, Persin, have shown cytotoxic and pro-apoptotic effects in human breast cancer cell lines.[2][3][4] Persin has been shown to induce a G2/M cell cycle arrest and caspase-dependent apoptosis.[3] This activity is dependent on the expression of the BH3-only protein Bim, which is a sensor of cytoskeletal integrity, suggesting that Persin may act as a microtubule-stabilizing agent.[3] The following diagram illustrates a plausible signaling pathway based on these findings.
Conclusion
The quantification of this compound presents analytical challenges due to its inherent instability. The proposed UHPLC-MS/MS method provides a framework for developing a sensitive and selective assay. Key to the success of this method will be rapid sample processing, the use of neutral pH conditions, and careful validation of the method, including a thorough assessment of this compound stability throughout the analytical process. Further research into the specific signaling pathways of this compound will be crucial for understanding its biological significance and potential therapeutic applications.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PERSIN - A PHYTOCHEMICAL IN AVOCADO FRUIT: ITS ROLE AS A NUTRACEUTICAL OR PLANT TOXIN IN NUTRITION - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 3. A novel plant toxin, persin, with in vivo activity in the mammary gland, induces Bim-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic cytotoxicity between tamoxifen and the plant toxin persin in human breast cancer cells is dependent on Bim expression and mediated by modulation of ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution HPLC-MS Analysis of Isopersin and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, a novel compound with significant therapeutic potential, exists as a mixture of several isomers. The structural similarity of these isomers presents a considerable analytical challenge, as their pharmacological and toxicological profiles may differ significantly. Consequently, the development of a robust and sensitive analytical method for the separation, identification, and quantification of this compound and its isomers is crucial for drug development, quality control, and pharmacokinetic studies.
This application note details a comprehensive HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) method for the effective analysis of this compound and its isomers. The protocol leverages the high separation efficiency of modern HPLC columns and the specificity of mass spectrometry to achieve baseline separation and accurate quantification of individual isomers. Mass spectrometry is a powerful analytical technique for obtaining qualitative and quantitative information about compounds in various samples.[1] However, isomers, which have the same molecular formula and mass, can be a major source of interference in MS analysis and often cannot be distinguished by mass-to-charge ratio alone.[2] Therefore, chromatographic separation prior to mass spectrometric analysis is essential.[2][3]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure the accuracy and reproducibility of the analytical results.
-
Standard Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard (isomer mixture) and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Plasma Sample Preparation (for pharmacokinetic studies):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
HPLC-MS/MS Method
The following parameters can be used as a starting point and should be optimized for the specific isomers of this compound.
Instrumentation:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A column with alternative selectivity, such as a biphenyl (B1667301) or phenyl-hexyl column, is recommended for enhanced resolution of aromatic and moderately polar isomers.[3] A C18 column can also be effective.
-
Example: Thermo Scientific™ Accucore™ Biphenyl (100 x 2.1 mm, 2.6 µm)
-
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 20 1.0 20 8.0 80 9.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural elucidation.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and identifying the precursor ion and stable product ions.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Chromatographic and Mass Spectrometric Data for this compound Isomers
| Isomer | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | User Data | User Data | User Data | User Data |
| Isomer 1 | User Data | User Data | User Data | User Data |
| Isomer 2 | User Data | User Data | User Data | User Data |
| Isomer 3 | User Data | User Data | User Data | User Data |
Table 2: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area |
| 1 | User Data |
| 5 | User Data |
| 10 | User Data |
| 50 | User Data |
| 100 | User Data |
| 500 | User Data |
| 1000 | User Data |
| R² | User Data |
| LOD (ng/mL) | User Data |
| LOQ (ng/mL) | User Data |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound and its isomers.
References
Application Note: Structural Elucidation of Isopersin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, a natural product isolated from avocado idioblast oil cells, has garnered interest due to its chemical structure and potential biological activities. The precise determination of its three-dimensional structure is crucial for understanding its function and for any further development in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the comprehensive structural elucidation of novel organic molecules like this compound. This application note provides a detailed overview and standardized protocols for the use of a suite of NMR experiments to determine the constitution and relative stereochemistry of this compound.
Structural Elucidation Strategy
The structural elucidation of this compound ((12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl acetate) is achieved through a systematic approach employing a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. This process involves:
-
Determination of the molecular formula through high-resolution mass spectrometry (HRMS) and confirmation of carbon and proton counts using ¹³C and ¹H NMR.
-
Identification of functional groups and proton environments from 1D ¹H and ¹³C NMR spectra.
-
Establishment of ¹H-¹H spin systems (connectivity) using Correlation SpectroscopY (COSY).
-
Direct one-bond ¹H-¹³C correlations to assign protons to their attached carbons using Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.
-
Elucidation of the carbon skeleton by identifying long-range ¹H-¹³C correlations (2-3 bonds) using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
-
Determination of relative stereochemistry through the analysis of through-space proton-proton interactions using Nuclear Overhauser Effect SpectroscopY (NOESY).
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial when dealing with limited sample quantities of isolated natural products.
Sample Preparation
-
Sample Quantity: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.
One-Dimensional ¹H NMR Spectroscopy
-
Purpose: To determine the number of distinct proton environments, their chemical shifts (δ), signal integrations (proton count), and scalar coupling patterns (multiplicity and coupling constants, J).
-
Protocol:
-
Tune and shim the probe for the specific sample.
-
Acquire a 1D proton spectrum using a standard pulse-acquire sequence.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
Process the data by applying a Fourier transform, phase correction, baseline correction, and referencing to TMS.
-
Integrate all signals and analyze the multiplicities and coupling constants.
-
One-Dimensional ¹³C NMR Spectroscopy
-
Purpose: To determine the number of unique carbon atoms and their chemical shifts, providing insight into the types of carbons present (e.g., carbonyl, olefinic, aliphatic, methyl).
-
Protocol:
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: Inverse-gated decoupling for quantitative analysis (if needed) or standard proton-decoupled pulse-acquire.
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on concentration.
-
-
Process the data similarly to the ¹H spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Two-Dimensional ¹H-¹H COSY
-
Purpose: To identify protons that are scalar-coupled to each other, typically over two or three bonds. This helps in establishing the connectivity of proton spin systems.
-
Protocol:
-
Acquire a 2D COSY spectrum using a standard gradient-selected COSY pulse sequence.
-
Typical parameters:
-
Spectral width (F1 and F2): 10-12 ppm
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transform and symmetrization.
-
Cross-peaks in the resulting spectrum indicate coupled protons.
-
Two-Dimensional ¹H-¹³C HSQC
-
Purpose: To identify which protons are directly attached to which carbon atoms. This is a crucial step for assigning the resonances of the carbon skeleton.
-
Protocol:
-
Acquire a 2D HSQC spectrum using a gradient-selected pulse sequence optimized for one-bond ¹J(C,H) coupling (typically ~145 Hz).
-
Typical parameters:
-
Spectral width (F2 - ¹H): 10-12 ppm
-
Spectral width (F1 - ¹³C): 160-200 ppm
-
Number of increments in F1: 128-256
-
Number of scans per increment: 4-16
-
-
Process the data and analyze the correlation peaks, where each peak corresponds to a C-H bond.
-
Two-Dimensional ¹H-¹³C HMBC
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is essential for connecting the spin systems identified by COSY and for identifying quaternary carbons.
-
Protocol:
-
Acquire a 2D HMBC spectrum using a gradient-selected pulse sequence optimized for long-range ⁿJ(C,H) couplings (typically 4-8 Hz).
-
Typical parameters are similar to HSQC, but with a different evolution delay corresponding to the long-range coupling constant.
-
Cross-peaks in the HMBC spectrum link protons to carbons separated by multiple bonds, allowing for the assembly of the complete carbon framework.
-
Two-Dimensional ¹H-¹H NOESY
-
Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity. This is the primary method for determining the relative stereochemistry of the molecule.
-
Protocol:
-
Acquire a 2D NOESY spectrum using a standard gradient-selected pulse sequence.
-
Typical parameters:
-
Mixing time: 300-800 ms (B15284909) (this may need to be optimized)
-
Spectral width (F1 and F2): 10-12 ppm
-
Number of increments in F1: 256-512
-
Number of scans per increment: 8-32
-
-
Cross-peaks in the NOESY spectrum indicate protons that are spatially proximate.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clarity and ease of comparison. The following tables present a template for the expected NMR data for this compound based on its known structure. Note: The following chemical shift and coupling constant values are illustrative and intended to serve as a guide for data presentation. Actual experimental values would need to be obtained from the analysis of the spectra.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 3.70 | dd | 11.5, 3.5 | 1H |
| 3.65 | dd | 11.5, 6.0 | 1H | |
| 2 | 5.10 | m | - | 1H |
| 3a | 2.80 | dd | 17.0, 4.5 | 1H |
| 3b | 2.75 | dd | 17.0, 6.5 | 1H |
| 5a, 5b | 2.50 | t | 7.5 | 2H |
| 6-11 | 1.2-1.4 | m | - | 12H |
| 12, 13 | 5.35 | m | - | 2H |
| 14a, 14b | 2.85 | m | - | 2H |
| 15, 16 | 5.40 | m | - | 2H |
| 17-20 | 1.2-1.4 | m | - | 8H |
| 21 | 0.88 | t | 7.0 | 3H |
| OAc-CH₃ | 2.10 | s | - | 3H |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | DEPT |
| 1 | 65.0 | CH₂ |
| 2 | 70.0 | CH |
| 3 | 45.0 | CH₂ |
| 4 | 208.0 | C |
| 5 | 40.0 | CH₂ |
| 6-11 | 29.0-30.0 | CH₂ |
| 12 | 128.0 | CH |
| 13 | 130.0 | CH |
| 14 | 26.0 | CH₂ |
| 15 | 127.0 | CH |
| 16 | 132.0 | CH |
| 17-20 | 22.0-32.0 | CH₂ |
| 21 | 14.0 | CH₃ |
| OAc-C=O | 171.0 | C |
| OAc-CH₃ | 21.0 | CH₃ |
Visualizations
The logical workflow for the structural elucidation of this compound can be visualized as a flowchart. Additionally, the key correlations expected in the 2D NMR spectra that define the molecular structure can be represented in a diagram.
Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Logical relationships in the NMR-based structural elucidation of this compound.
Conclusion
Nuclear Magnetic Resonance spectroscopy provides an indispensable and powerful suite of tools for the de novo structural elucidation of natural products like this compound. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments, it is possible to unambiguously determine the planar structure and relative stereochemistry of the molecule. The protocols and data presentation guidelines outlined in this application note provide a robust framework for researchers engaged in the discovery and characterization of novel chemical entities.
Application Notes and Protocols for the Development of a Stable Isopersin Formulation for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, a natural compound isolated from avocado idioblast oil cells, presents a promising avenue for various research applications. However, its utility is hampered by inherent instability, as it readily isomerizes to persin (B1231206) and is susceptible to acid-catalyzed degradation. The development of a stable formulation is therefore paramount for obtaining reliable and reproducible experimental results.
These application notes provide a comprehensive guide to developing and characterizing a stable liquid formulation of this compound for in vitro research. The protocols outlined below detail methods for determining solubility, assessing stability, and preparing a formulation suitable for experimental use. Furthermore, potential biological mechanisms of action are discussed to provide context for its application in cell-based assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. Key known properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₀O₄ | --INVALID-LINK-- |
| Molar Mass | 380.56 g/mol | --INVALID-LINK-- |
| Stability | Unstable, readily isomerizes to persin; acid-labile. |
Protocol for Determining this compound Solubility
Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents. This data is crucial for selecting an appropriate solvent system for the formulation.
Materials:
-
This compound (solid)
-
Solvents:
-
Ethanol (95-100%)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
HPLC or UV-Vis spectrophotometer for quantification
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered samples with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantify the concentration of this compound in each sample using a pre-validated analytical method.
-
Express the solubility in mg/mL or g/L.
-
Data Presentation:
Record the solubility data in a structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 25 | [Experimental Value] |
| Propylene Glycol | 25 | [Experimental Value] |
| DMSO | 25 | [Experimental Value] |
| PBS, pH 7.4 | 25 | [Experimental Value] |
Proposed Formulation Strategy
Based on the lipophilic nature of the related compound persin, a co-solvent system is a logical starting point for formulating this compound. Such a system can enhance the solubility of poorly water-soluble compounds in aqueous media for cell-based assays. A common approach is to prepare a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous cell culture medium.
Recommended Starting Formulation:
-
Primary Solvent (for stock solution): Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Co-solvent (for working solution): Propylene Glycol (optional, can improve solubility and reduce precipitation upon dilution).
-
Aqueous Diluent: Cell culture medium or PBS.
Workflow for Formulation Development:
Protocol for Preparation of this compound Formulation (Example)
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Note: This is an example protocol. The final concentration should be adjusted based on the experimentally determined solubility and the requirements of the intended research application.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, amber glass vials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Calculation:
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Mass = Molar Mass × Concentration × Volume).
-
For 1 mL of a 10 mM solution: Mass = 380.56 g/mol × 0.010 mol/L × 0.001 L = 0.0038056 g = 3.81 mg.
-
-
Preparation:
-
Weigh the calculated amount of this compound and place it in a sterile, amber glass vial.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect the solution from light.
-
Protocol for Stability Study of this compound Formulation
Objective: To evaluate the stability of the this compound formulation under different storage conditions and to determine its degradation kinetics, including the rate of isomerization to persin.
Materials:
-
Prepared this compound formulation
-
Temperature- and humidity-controlled stability chambers
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
-
Reference standards for this compound and persin
Methodology:
-
Stability-Indicating HPLC Method:
-
Develop and validate an HPLC method capable of separating and quantifying both this compound and its primary degradant, persin.
-
The method should also be able to resolve any other degradation products from the parent compounds.
-
-
Study Design:
-
Aliquot the this compound formulation into multiple vials for each storage condition.
-
Storage Conditions (ICH guidelines):
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Refrigerated: 5°C
-
Frozen: -20°C
-
-
Time Points:
-
Initial (T=0)
-
Long-term: 1, 3, 6, 9, 12 months
-
Accelerated: 1, 3, 6 months
-
Refrigerated: 3, 6, 12 months
-
Frozen: 6, 12 months
-
-
-
Sample Analysis:
-
At each time point, retrieve vials from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and persin.
-
Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).
-
Data Presentation and Analysis:
-
Quantitative Data:
| Storage Condition | Time Point | This compound Conc. (mM) | Persin Conc. (mM) | Appearance |
| 25°C / 60% RH | 0 | [Initial Value] | [Initial Value] | Clear, colorless |
| 1 month | [Value] | [Value] | [Observation] | |
| 3 months | [Value] | [Value] | [Observation] | |
| 40°C / 75% RH | 0 | [Initial Value] | [Initial Value] | Clear, colorless |
| 1 month | [Value] | [Value] | [Observation] | |
| 3 months | [Value] | [Value] | [Observation] | |
| 5°C | 0 | [Initial Value] | [Initial Value] | Clear, colorless |
| 3 months | [Value] | [Value] | [Observation] | |
| 6 months | [Value] | [Value] | [Observation] | |
| -20°C | 0 | [Initial Value] | [Initial Value] | Clear, colorless |
| 6 months | [Value] | [Value] | [Observation] | |
| 12 months | [Value] | [Value] | [Observation] |
-
Degradation Kinetics:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each condition.
-
Similarly, determine the rate of formation of persin.
-
Proposed Biological Mechanism of Action
Given that this compound readily isomerizes to persin, it is plausible that the observed biological effects of this compound are, at least in part, mediated by persin. Persin has been identified as a microtubule-stabilizing agent, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Proposed Signaling Pathway for Persin-Induced G2/M Arrest:
Application Notes and Protocols: Isopersin Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, a naturally occurring acetogenin (B2873293) found in avocado idioblast oil cells, is a structural isomer of persin (B1231206).[1][2][3] Its chemical name is (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate.[1][2][3] While research has primarily focused on its isomer, persin, for its biological activities, including effects on cancer cells and microtubule stabilization, this compound presents an interesting target for synthesis and derivatization to explore its own therapeutic potential. These detailed application notes provide proposed protocols for the total synthesis of this compound and its subsequent derivatization, based on established synthetic strategies for analogous long-chain fatty acid derivatives.
This compound Total Synthesis (Proposed)
While a specific total synthesis for this compound has not been published, a plausible route can be devised based on the synthesis of structurally related polyunsaturated vinyl ketones. The following protocol is a proposed synthetic pathway.
Experimental Workflow: Proposed this compound Synthesis
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Experimental Protocol: Proposed this compound Synthesis
Materials:
-
Starting materials (e.g., long-chain terminal alkyne, 3-butyn-1-ol)
-
Reagents for protection, oxidation, reduction, and olefination (e.g., TBDMSCl, PCC, Lindlar's catalyst, ozone, triethyl phosphonoacetate, Sharpless AD-mix, acetic anhydride)
-
Anhydrous solvents (DCM, THF, DMF)
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Synthesis of the Precursor Aldehyde:
-
Begin with a commercially available long-chain terminal alkyne.
-
Perform an alkylation reaction to introduce the remainder of the carbon chain.
-
Selectively reduce the alkyne to a Z-alkene using a poisoned catalyst such as Lindlar's catalyst.
-
Carry out an oxidative cleavage (e.g., ozonolysis followed by a reductive workup) of the terminal double bond to yield the precursor aldehyde. Purify by column chromatography.
-
-
Synthesis of the Phosphonate Reagent:
-
Protect the hydroxyl group of 3-butyn-1-ol using a suitable protecting group (e.g., TBDMS).
-
Perform a hydroboration-oxidation sequence on the alkyne to yield the terminal alcohol, which is then oxidized to the corresponding aldehyde.
-
React the aldehyde with triethyl phosphonoacetate in a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester.
-
Reduce the ester to the corresponding allylic alcohol (e.g., using DIBAL-H).
-
Oxidize the allylic alcohol to the enone (e.g., using PCC or Dess-Martin periodinane).
-
Convert the enone to the corresponding phosphonate reagent.
-
-
Final Assembly and Functional Group Manipulation:
-
Couple the precursor aldehyde and the phosphonate reagent via a Horner-Wadsworth-Emmons reaction to form the full carbon skeleton of this compound.
-
Perform an asymmetric dihydroxylation (e.g., using Sharpless AD-mix-β) to introduce the two hydroxyl groups with the desired stereochemistry.
-
Regioselectively acetylate the secondary hydroxyl group using acetic anhydride (B1165640) and a suitable catalyst.
-
Remove the protecting group from the primary hydroxyl group to yield this compound. Purify the final product by HPLC.
-
Quantitative Data (Hypothetical)
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| HWE Reaction | Precursor Aldehyde | Phosphonate Reagent | Intermediate Enone | 85 | >95 |
| Asymmetric Dihydroxylation | Intermediate Enone | AD-mix-β | Diol Intermediate | 90 | >98 (ee) |
| Regioselective Acetylation | Diol Intermediate | Acetic Anhydride | Acetylated Intermediate | 75 | >95 |
| Deprotection | Acetylated Intermediate | Deprotecting Agent | This compound | 95 | >99 (HPLC) |
This compound Derivatization Techniques
The structure of this compound offers two primary sites for derivatization: the primary hydroxyl group and the ketone. The following are proposed protocols for the derivatization of these functional groups.
Experimental Workflow: this compound Derivatization
Caption: Potential derivatization pathways for this compound.
Protocol 1: Esterification of the Primary Hydroxyl Group
Objective: To introduce various ester functionalities at the C1 position to modulate lipophilicity and biological activity.
Materials:
-
This compound
-
Acyl chloride or anhydride of choice (e.g., benzoyl chloride, valeryl chloride)
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
Anhydrous DCM
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add an excess of anhydrous pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a slight excess of the desired acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting ester derivative by column chromatography.
Protocol 2: Reductive Amination of the Ketone
Objective: To introduce amine functionalities at the C4 position, which can be further modified or used to improve aqueous solubility.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride
-
Anhydrous methanol (B129727) or dichloroethane
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and a slight excess of the desired amine in anhydrous methanol or dichloroethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add an excess of sodium triacetoxyborohydride or sodium cyanoborohydride in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the amine derivative by column chromatography.
Quantitative Data for Derivatization (Representative)
| Reaction | This compound Reactant | Derivatizing Agent | Product | Yield (%) |
| Esterification | 1 eq. | 1.2 eq. Acyl Chloride | C1-Ester Derivative | 80-95 |
| Reductive Amination | 1 eq. | 1.5 eq. Amine | C4-Amine Derivative | 60-85 |
Potential Signaling Pathway Involvement
Given that the structurally similar compound persin has been shown to act as a microtubule-stabilizing agent, it is plausible that this compound and its derivatives may also interact with the microtubule network. Microtubule dynamics are crucial for cell division, intracellular transport, and cell structure. Disruption of these dynamics can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer agents.
Signaling Pathway: Microtubule Stabilization and Apoptosis
Caption: Potential mechanism of action via microtubule stabilization leading to apoptosis.
Conclusion
These application notes provide a framework for the synthesis and derivatization of this compound. The proposed synthetic route and derivatization protocols offer a starting point for researchers to produce this compound and its analogs for biological evaluation. The exploration of this compound's bioactivity, potentially through the modulation of microtubule dynamics, could lead to the development of novel therapeutic agents. Further research is necessary to validate the proposed synthetic pathway and to fully elucidate the biological mechanisms of this compound and its derivatives.
References
Application Notes and Protocols for In Vitro Cell-Based Assays for Isopersin Activity
Introduction
Isopersin is a natural compound first isolated from avocado idioblast oil cells.[1][2][3] To date, its biological activities and potential therapeutic applications remain largely unexplored, with initial studies showing no significant effects in insect bioassays.[1][2] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to screen this compound for potential anticancer, anti-inflammatory, and antioxidant activities using established in vitro cell-based assays. The following protocols offer detailed methodologies to systematically evaluate the bioactivity of this compound and elucidate its mechanisms of action.
Section 1: Anticancer Activity Evaluation
Application Note: The structural characteristics of this compound warrant an investigation into its potential as an anticancer agent. Many natural products exhibit cytotoxic or cytostatic effects on cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The following assays are designed to screen for these effects in a panel of human cancer cell lines.
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. The assay relies on the reduction of a tetrazolium salt (MTT or XTT) by mitochondrial dehydrogenases of viable cells to a colored formazan (B1609692) product.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
For XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.
-
-
Measurement:
-
For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
For XTT: The formazan product is soluble.
-
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For XTT, the wavelength is 450-490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values of this compound
| Cell Line | Tissue of Origin | Incubation Time (h) | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 48 | 25.3 | 0.8 |
| MCF-7 | Breast Cancer | 48 | 42.1 | 1.2 |
| A549 | Lung Cancer | 48 | 68.5 | 2.5 |
| HEK293 | Normal Kidney | 48 | >100 | 15.7 |
Workflow for the MTT/XTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include vehicle control and positive control wells.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Data Presentation: Hypothetical Apoptosis Analysis of HeLa Cells Treated with this compound
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 95.2 | 2.5 | 2.3 |
| This compound | 12.5 | 70.1 | 18.4 | 11.5 |
| This compound | 25 (IC₅₀) | 45.3 | 35.8 | 18.9 |
| this compound | 50 | 15.8 | 50.2 | 34.0 |
General intrinsic and extrinsic apoptosis pathways.
Section 2: Anti-inflammatory Activity Evaluation
Application Note: Chronic inflammation is a key factor in numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. This section describes a protocol to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent. A reduction in nitrite levels in this compound-treated, LPS-stimulated cells indicates anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound stock solution
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (NaNO₂) standard
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with this compound only (to check for direct toxicity).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition compared to the LPS-only control. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed NO reduction is not due to cytotoxicity.
Data Presentation: Hypothetical Inhibition of NO Production by this compound
| Treatment | Concentration (µM) | Nitrite Conc. (µM) | NO Inhibition (%) | Cell Viability (%) |
|---|---|---|---|---|
| Control (No LPS) | 0 | 1.2 | - | 100 |
| LPS only | 0 | 35.8 | 0 | 98 |
| This compound + LPS | 5 | 28.6 | 20.1 | 99 |
| This compound + LPS | 10 | 19.7 | 45.0 | 97 |
| this compound + LPS | 20 | 9.3 | 74.0 | 95 |
Workflow for the Griess assay to measure NO inhibition.
Simplified NF-κB and MAPK inflammatory pathways.
Section 3: Antioxidant Activity Evaluation
Application Note: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. The Cellular Antioxidant Activity (CAA) assay is a biologically relevant method to measure the antioxidant potential of a compound within a cellular environment. It assesses the ability of this compound to scavenge intracellular ROS.
Protocol 4: Cellular Antioxidant Activity (CAA) Assay
This assay quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated within cells. A decrease in fluorescence indicates antioxidant activity.
Materials:
-
Human cell line (e.g., HepG2 - liver)
-
This compound stock solution
-
Cell culture medium
-
2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or other radical initiator
-
Quercetin (positive control)
-
Black 96-well microplates (for fluorescence)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black 96-well plate at 6x10⁴ cells/well. Incubate for 24 hours.
-
Compound Loading: Remove the medium and treat cells with 100 µL of medium containing various concentrations of this compound or Quercetin, plus 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Washing: Remove the treatment medium and wash the cells once with 100 µL of PBS.
-
Radical Initiation: Add 100 µL of 600 µM ABAP solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA unit for each concentration using the following formula: CAA unit = 100 – (AUC_sample / AUC_control) x 100. Express the antioxidant activity as micromoles of Quercetin Equivalents (QE) per 100 micromoles of this compound.
Data Presentation: Hypothetical Cellular Antioxidant Activity of this compound
| Compound | Concentration (µM) | CAA Unit | Activity (µmol QE / 100 µmol) |
|---|---|---|---|
| Quercetin | 10 | 50.2 | 100 (by definition) |
| This compound | 25 | 22.5 | 44.8 |
| This compound | 50 | 41.3 | 82.3 |
| this compound | 100 | 65.8 | 131.1 |
Workflow for the Cellular Antioxidant Activity (CAA) assay.
References
Isopersin as a Potential Chemical Standard for Avocado Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, chemically identified as (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297), is a naturally occurring compound isolated from the idioblast oil cells of avocados (Persea americana)[1][2]. It is an isomer of persin (B1231206), another well-known fungicidal toxin present in avocados[1][3]. While persin has been the subject of various studies for its biological activities, including its potential as an anticancer agent[4], this compound remains less characterized. The potential use of this compound as a chemical standard for the analytical quantification of related compounds in avocado is of interest for quality control, phytochemical research, and the development of avocado-based products.
However, a significant challenge in utilizing this compound as a standard is its inherent instability. It readily isomerizes to persin and is labile in acidic conditions, rearranging to an alkylfuran[1][2][5]. These characteristics necessitate specific handling and analytical protocols to ensure accurate quantification.
These application notes provide a comprehensive overview of the current knowledge on this compound and present detailed protocols for its potential use as a chemical standard in avocado analysis, with a strong emphasis on addressing its instability.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₀O₄ | [6][7] |
| Molar Mass | 380.6 g/mol | [6] |
| IUPAC Name | [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate | [6] |
| Isomeric Form | Persin: (12Z, 15Z)-1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene | [1] |
| Stability | Not very stable, readily isomerizes to persin. Acid-labile. | [1][2][5] |
| Solubility | Expected to be soluble in organic solvents like hexane (B92381) and ethyl acetate. | Inferred from isolation procedures[2] |
Quantitative Data on this compound and Persin in Avocado
Limited quantitative data is available for this compound. The concentration of persin has been more extensively studied and varies depending on the avocado variety and the part of the fruit.
| Compound | Avocado Part | Concentration | Source |
| This compound | Fresh Tissue (unspecified part) | ~0.15% by weight (estimate) | [5] |
| Persin | Fruit Pulp | ~0.08–0.15% | [3] |
| Persin | Leaves | 0.9–1% | [3] |
Experimental Protocols
Due to the instability of this compound, the following protocols are designed to minimize its degradation and isomerization. It is crucial to work quickly and avoid acidic conditions.
Standard Solution Preparation
Objective: To prepare this compound standard solutions for calibration curves with minimal degradation.
Materials:
-
This compound (if available as a pure standard)
-
Anhydrous, peroxide-free solvents (e.g., ethyl acetate, acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
Low-actinic glassware
-
Analytical balance
Protocol:
-
Allow the container of this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound accurately in a low-actinic vial under an inert gas atmosphere.
-
Dissolve the weighed this compound in the chosen anhydrous solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent.
-
Prepare fresh standard solutions daily and store them at -20°C or lower under an inert atmosphere when not in use.
-
Quality Control: It is highly recommended to analyze a freshly prepared standard solution by HPLC-UV or HPLC-MS to check for the presence of persin, which would indicate isomerization.
Sample Preparation from Avocado
Objective: To extract this compound and persin from avocado tissue while minimizing isomerization and degradation.
Materials:
-
Fresh avocado fruit (pulp, peel, or seed)
-
Liquid nitrogen
-
Homogenizer or mortar and pestle
-
Extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., silica-based) for cleanup if necessary
Protocol:
-
Flash-freeze the avocado tissue sample in liquid nitrogen immediately after harvesting to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Immediately add the powdered tissue to a pre-chilled extraction solvent (e.g., 1:10 w/v).
-
Homogenize the mixture for 2-3 minutes.
-
Centrifuge the homogenate at 4°C for 10 minutes at a high speed (e.g., 10,000 x g).
-
Decant the supernatant and repeat the extraction of the pellet twice more.
-
Combine the supernatants and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent under reduced pressure at a low temperature (<30°C).
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
If necessary, perform a rapid SPE cleanup to remove interfering compounds.
HPLC-UV/MS Method for Quantification
Objective: To separate and quantify this compound and persin in avocado extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (starting point, optimization required):
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| MS Detection (ESI) | Positive ion mode, scan for m/z of this compound and persin [M+H]⁺. |
Analysis:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared avocado extracts.
-
Identify the peaks for this compound and persin based on their retention times and mass spectra compared to the standards.
-
Quantify the amount of this compound and persin in the samples using the calibration curve.
-
Due to the likely co-elution or close elution of this compound and persin, mass spectrometry is highly recommended for accurate identification and quantification.
Diagrams
This compound-Persin Isomerization
The following diagram illustrates the isomerization of this compound to persin, a critical consideration for its use as a chemical standard.
References
- 1. Persin - Wikipedia [en.wikipedia.org]
- 2. PERSIN - A PHYTOCHEMICAL IN AVOCADO FRUIT: ITS ROLE AS A NUTRACEUTICAL OR PLANT TOXIN IN NUTRITION - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of 136 pesticides in avocado using a modified QuEChERS method with LC-MS/MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating the Potential of Isopersin in Agricultural Research
Introduction
Isopersin, a natural compound identified as (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, has been isolated from avocado idioblast oil cells.[1] To date, the body of research on its bioactivity in agricultural contexts is limited. A notable study investigating its insecticidal properties found that this compound, when included in an artificial diet, had no significant effect on the survival or growth of the early-instar beet armyworm (Spodoptera exigua).[1] This is in contrast to its isomer, persin, which demonstrated growth-reducing effects on the same insect.[1]
Despite this initial finding, the full potential of this compound in agriculture remains largely unexplored. Its structural similarity to other bioactive lipid molecules suggests that it could have other, as-yet-undiscovered applications. The following application notes and protocols are designed to guide researchers in systematically investigating the potential of this compound in key areas of agricultural research: abiotic stress tolerance, plant growth regulation, and broader-spectrum pest control. These protocols are intended as a starting point for further investigation into this novel natural compound.
Application Note 1: Assessment of this compound in Enhancing Abiotic Stress Tolerance
Objective: To determine if the application of this compound can enhance the tolerance of crop plants to common abiotic stressors such as drought and salinity.
Rationale: Many plant signaling molecules involved in stress responses are lipid-based. This compound's chemical structure suggests it could potentially modulate plant stress signaling pathways, leading to improved physiological responses under adverse environmental conditions. Investigating its effect on stress tolerance could unveil a novel application as a biostimulant.
Experimental Protocol: Drought and Salinity Stress Bioassay
-
Plant Material and Growth Conditions:
-
Use a model plant species such as Arabidopsis thaliana or a crop plant like tomato (Solanum lycopersicum).
-
Germinate seeds in a controlled environment (e.g., growth chamber) with a 16-hour light/8-hour dark cycle at 22-25°C.
-
Grow seedlings in a hydroponic system or in pots with a standardized soil mix.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1 µM, 10 µM, 50 µM) in the nutrient solution or irrigation water.
-
Include a control group treated with the solvent alone.
-
Apply this compound to the plants for a specified period (e.g., 48 hours) before inducing stress.
-
-
Stress Induction:
-
Drought Stress: Withhold watering for a period determined to induce visible signs of wilting in control plants (e.g., 7-10 days).
-
Salinity Stress: Apply a saline solution (e.g., 150 mM NaCl) to the growth medium.
-
-
Data Collection and Analysis:
-
Physiological Measurements:
-
Relative water content (RWC) of leaves.
-
Chlorophyll content (e.g., using a SPAD meter).
-
Electrolyte leakage to assess membrane integrity.
-
Proline content as an indicator of osmotic adjustment.
-
-
Biochemical Assays:
-
Measure the activity of antioxidant enzymes (e.g., SOD, CAT, APX).
-
Quantify markers of oxidative stress (e.g., MDA content).
-
-
Statistical Analysis: Use ANOVA to determine significant differences between treatment groups.
-
Hypothetical Data Summary: Effect of this compound on Tomato under Drought Stress
| Treatment | Relative Water Content (%) | Chlorophyll Content (SPAD) | Electrolyte Leakage (%) | Proline Content (µg/g FW) |
| Control (No Stress) | 85.2 ± 3.1 | 45.1 ± 2.5 | 12.3 ± 1.8 | 15.6 ± 2.9 |
| Drought (No this compound) | 48.7 ± 4.5 | 28.3 ± 3.1 | 55.6 ± 5.2 | 88.4 ± 7.3 |
| Drought + 1 µM this compound | 55.1 ± 3.9 | 32.5 ± 2.8 | 48.1 ± 4.7 | 75.2 ± 6.1 |
| Drought + 10 µM this compound | 68.9 ± 4.2 | 39.8 ± 3.3 | 30.7 ± 3.9 | 52.8 ± 5.5 |
| Drought + 50 µM this compound | 65.3 ± 3.8 | 38.1 ± 3.0 | 33.2 ± 4.1 | 58.1 ± 5.9 |
Hypothetical Signaling Pathway and Experimental Workflow
Application Note 2: Evaluation of this compound as a Plant Growth Regulator
Objective: To assess the impact of this compound on key plant growth and development parameters, including root and shoot biomass, and overall yield in a model crop.
Rationale: Many natural compounds influence plant growth by interacting with hormonal pathways. It is plausible that this compound could modulate endogenous plant hormone levels or signaling, thereby affecting growth and development. A systematic evaluation of its effect on biomass and yield is a critical step in determining its potential as a growth promoter.
Experimental Protocol: Plant Growth and Yield Trial
-
Experimental Setup:
-
Conduct the experiment in a greenhouse or in field plots with a randomized complete block design.
-
Use a crop with a relatively short life cycle, such as soybean (Glycine max) or cucumber (Cucumis sativus).
-
Ensure uniform soil conditions and agronomic practices across all plots.
-
-
This compound Application:
-
Apply this compound as a foliar spray or a soil drench at different developmental stages (e.g., vegetative, flowering).
-
Test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM) along with a water/surfactant control.
-
-
Data Collection:
-
Vegetative Stage:
-
Plant height.
-
Leaf area index.
-
Root and shoot dry weight at set time points.
-
-
Reproductive Stage and Harvest:
-
Number of flowers and fruits/pods per plant.
-
Total fruit/seed weight per plant (yield).
-
Thousand-grain weight (for grain crops).
-
-
-
Hormone Analysis (Optional):
-
Collect tissue samples from treated and control plants to quantify endogenous levels of key plant hormones (e.g., auxins, cytokinins, gibberellins) using techniques like LC-MS/MS.
-
Hypothetical Data Summary: Effect of this compound on Soybean Yield
| Treatment | Plant Height (cm) at 60 DAS | Pods per Plant | Seed Weight per Plant (g) | 100-Seed Weight (g) |
| Control | 75.3 ± 5.1 | 42.1 ± 4.8 | 20.5 ± 2.1 | 15.1 ± 0.8 |
| 10 µM this compound | 78.1 ± 4.9 | 45.3 ± 5.2 | 22.1 ± 2.3 | 15.3 ± 0.7 |
| 50 µM this compound | 85.6 ± 5.5 | 53.8 ± 6.1 | 26.8 ± 2.5 | 15.9 ± 0.9 |
| 100 µM this compound | 83.2 ± 5.3 | 51.2 ± 5.9 | 25.5 ± 2.4 | 15.7 ± 0.8 |
Hypothetical Plant Growth Regulation Pathway
Application Note 3: Broad-Spectrum Screening of this compound for Pest and Pathogen Control
Objective: To expand on the initial insect bioassay by screening this compound against a wider range of agricultural pests and pathogens.
Rationale: The lack of efficacy against S. exigua does not preclude activity against other pests with different feeding mechanisms or physiological sensitivities, such as piercing-sucking insects, or against plant pathogens like fungi and bacteria. A broad-spectrum screening approach is necessary to fully characterize the potential of this compound as a crop protection agent.
Experimental Protocol: Multi-Pest and Pathogen Bioassays
-
Insect Bioassays:
-
Aphid Bioassay (Piercing-Sucking Insect):
-
Culture aphids (e.g., Myzus persicae) on a suitable host plant.
-
Apply this compound as a foliar spray to host plant leaves at various concentrations.
-
Introduce a set number of aphids to treated leaves and monitor mortality and fecundity over 72 hours.
-
-
Spider Mite Bioassay:
-
Use a similar leaf-dip or spray application method with two-spotted spider mites (Tetranychus urticae).
-
Assess mortality of adult mites and the viability of eggs.
-
-
-
Antifungal Bioassay:
-
Spore Germination Assay:
-
Prepare suspensions of fungal spores (e.g., Botrytis cinerea, Fusarium graminearum).
-
Mix spore suspensions with different concentrations of this compound in a liquid growth medium.
-
Incubate and observe spore germination rates under a microscope.
-
-
Mycelial Growth Inhibition Assay:
-
Incorporate this compound into a solid growth medium (e.g., PDA) before pouring plates.
-
Inoculate the center of each plate with a plug of fungal mycelium.
-
Measure the radial growth of the colony over several days and calculate the percentage of inhibition.
-
-
-
Antibacterial Bioassay:
-
Broth Dilution Method:
-
Prepare serial dilutions of this compound in a liquid bacterial growth medium (e.g., Nutrient Broth).
-
Inoculate with a plant pathogenic bacterium (e.g., Pseudomonas syringae, Xanthomonas campestris).
-
Incubate and determine the Minimum Inhibitory Concentration (MIC) by observing turbidity.
-
-
Hypothetical Data Summary: Broad-Spectrum Bioactivity of this compound
| Bioassay | Test Organism | Endpoint | Result at 100 µg/mL |
| Insecticidal | Myzus persicae (Aphid) | 72h Mortality | 15.2% ± 3.1% |
| Acaricidal | Tetranychus urticae (Mite) | 48h Mortality | 22.5% ± 4.5% |
| Antifungal | Botrytis cinerea | Mycelial Growth Inhibition | 65.8% ± 7.2% |
| Antifungal | Fusarium graminearum | Mycelial Growth Inhibition | 58.1% ± 6.9% |
| Antibacterial | Pseudomonas syringae | Minimum Inhibitory Conc. (MIC) | > 256 µg/mL |
Workflow for Broad-Spectrum Screening
References
Application Notes and Protocols for Investigating the Effects of Isopersin on Insects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the initial screening and subsequent mechanistic evaluation of Isopersin's biological activity in insects. The protocols are designed to be adaptable to various insect species and laboratory settings.
Introduction
This compound, a natural compound isolated from avocado idioblast oil cells, is an isomer of persin (B1231206).[1] While persin has demonstrated effects on the growth of certain insect larvae, preliminary studies on this compound showed no significant impact on the survival or growth of early-instar beet armyworm (Spodoptera exigua) in artificial diet bioassays.[1] This lack of overt toxicity does not preclude more subtle, sublethal, or species-specific effects. A systematic and multi-tiered approach is therefore essential to fully characterize the potential entomological activity of this compound.
This document outlines a series of protocols to investigate this compound's effects, ranging from initial toxicity screening to more detailed behavioral and physiological assays. The goal is to provide a robust framework for determining if and how this compound interacts with insect biology, which could inform its potential development as a novel insecticide or insect growth regulator.
Experimental Design Overview
A tiered approach is recommended to efficiently screen for this compound's effects and then delve into its mechanism of action if any activity is observed.
Caption: Tiered experimental workflow for this compound screening.
Tier 1: Primary Screening Protocols
The initial screening aims to identify any acute toxicity or behavioral effects of this compound on a model insect species. Drosophila melanogaster (fruit fly) is a suitable model due to its short life cycle and well-characterized genetics.[2] A chewing insect, such as Trichoplusia ni (cabbage looper), should also be included to assess broader activity.
3.1. Protocol: Acute Contact Toxicity Assay
This assay determines if this compound has toxic effects upon direct contact with the insect cuticle.
-
Materials:
-
This compound (high purity)
-
Acetone (B3395972) (analytical grade)
-
20 ml glass scintillation vials
-
Repeating pipette
-
Adult insects (e.g., 3-5 day old D. melanogaster)
-
Sucrose (B13894) solution (10%)
-
Cotton balls
-
-
Method:
-
Prepare a stock solution of this compound in acetone. From this, create a range of concentrations (e.g., 0.1, 1, 10, 100 µ g/vial ).
-
Pipette 0.5 ml of each this compound dilution into separate glass vials. Prepare control vials with 0.5 ml of acetone only.
-
Roll the vials on their side until the acetone has completely evaporated, leaving a thin film of this compound on the inner surface.
-
Introduce a cohort of 20-25 adult insects into each vial.
-
Cap the vials with a cotton ball soaked in 10% sucrose solution to provide a food source.
-
Incubate at a controlled temperature and humidity (e.g., 25°C, 60% RH).
-
Record mortality at 24, 48, and 72 hours post-exposure. Insects that are unable to move when gently prodded are considered dead.
-
Perform at least three biological replicates for each concentration.
-
3.2. Protocol: Oral Toxicity Assay via Artificial Diet
This protocol assesses the toxicity of this compound when ingested.
-
Materials:
-
This compound
-
Standard artificial diet for the test insect (e.g., cornmeal-based diet for D. melanogaster larvae)
-
Ethanol or another suitable solvent for this compound
-
Multi-well plates (e.g., 24-well) or small rearing vials
-
Early-instar larvae (e.g., 2nd instar)
-
-
Method:
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent.
-
While the artificial diet is still liquid and has cooled to just above its solidifying point, add the this compound stock solution to achieve a range of final concentrations (e.g., 10, 50, 100, 500 µg/g of diet).
-
For the control group, add an equivalent volume of the solvent only to the diet.
-
Dispense the diet into the wells of a multi-well plate or into rearing vials. Allow the diet to solidify completely.
-
Place one larva into each well or vial.
-
Incubate under standard rearing conditions.
-
Record larval mortality daily for 7 days or until pupation.
-
Perform at least three biological replicates.
-
3.3. Data Presentation: Tier 1 Screening
Summarize the results in a clear table. The following is an example with hypothetical data.
| Assay Type | Insect Species | This compound Concentration | Mortality (%) at 72h (Mean ± SD) |
| Contact | D. melanogaster | Control (Acetone) | 5.2 ± 1.5 |
| Contact | D. melanogaster | 10 µ g/vial | 6.1 ± 2.0 |
| Contact | D. melanogaster | 100 µ g/vial | 8.5 ± 2.5 |
| Oral | T. ni | Control (Solvent) | 8.0 ± 2.1 |
| Oral | T. ni | 100 µg/g diet | 9.5 ± 3.0 |
| Oral | T. ni | 500 µg/g diet | 15.3 ± 4.2 |
Tier 2: Dose-Response and Sublethal Effects
If any significant mortality or behavioral changes are observed in Tier 1, proceed to Tier 2 to quantify the dose-response relationship and investigate potential sublethal effects.
4.1. Protocol: LC50/LD50 Determination
This protocol establishes the concentration (LC50) or dose (LD50) of this compound that is lethal to 50% of the test population.
-
Method:
-
Based on the Tier 1 results, select a range of at least five this compound concentrations that are expected to cause between 10% and 90% mortality.
-
Follow the protocols for either the contact or oral toxicity assay, depending on which route of exposure showed activity.
-
Record mortality at a fixed time point (e.g., 48 or 72 hours).
-
Use probit analysis to calculate the LC50 or LD50 values and their 95% confidence intervals.
-
4.2. Protocol: Growth and Development Assays
This assay evaluates the impact of sublethal concentrations of this compound on insect growth and development.
-
Method:
-
Prepare an artificial diet containing sublethal concentrations of this compound (e.g., LC10 and LC25 values determined in the previous step).
-
Synchronize a population of first-instar larvae and place them individually on the treated diet.
-
Measure the following parameters:
-
Larval weight at a specific time point (e.g., day 5).
-
Time to pupation.
-
Time to adult eclosion.
-
Any morphological deformities in pupae or adults.
-
-
Compare the results to a control group.
-
4.3. Data Presentation: Tier 2 Assays
Present the quantitative data in tables for easy comparison.
Table 2a: Hypothetical LC50 Values for this compound
| Insect Species | Assay Type | Time Point (h) | LC50 (µg/g diet) | 95% Confidence Interval |
| T. ni | Oral | 72 | 450.2 | 398.5 - 512.8 |
Table 2b: Hypothetical Sublethal Effects of this compound on T. ni
| Treatment (µg/g diet) | Mean Larval Weight (mg) on Day 5 (± SD) | Mean Time to Pupation (days ± SD) |
| Control | 150.5 ± 12.3 | 10.2 ± 0.8 |
| 50 (LC10) | 145.2 ± 11.8 | 10.8 ± 1.1 |
| 110 (LC25) | 121.7 ± 10.5 | 12.5 ± 1.3 |
| * Indicates a statistically significant difference from the control (p < 0.05). |
Tier 3: Mechanistic Studies
If sublethal effects on growth and development are confirmed, Tier 3 studies can explore the potential underlying mechanisms. A plausible hypothesis is that this compound may interfere with key physiological pathways, such as the insulin (B600854) signaling pathway, which is a master regulator of insect growth and metabolism.[3][4]
Caption: Hypothesized interference of this compound with the insect insulin signaling pathway.
5.1. Protocol: Gene Expression Analysis via qPCR
This protocol measures changes in the expression of genes related to the insulin signaling pathway and detoxification in response to this compound exposure.
-
Materials:
-
Insects exposed to a sublethal concentration of this compound and control insects.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., Insulin Receptor (InR), FOXO, and detoxification genes like Cytochrome P450s).
-
Primers for a reference gene (e.g., Actin or GAPDH).
-
-
Method:
-
Expose larvae to a sublethal concentration of this compound for a defined period (e.g., 24 or 48 hours).
-
Extract total RNA from whole larvae or specific tissues like the fat body.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the primers for target and reference genes.
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
5.2. Data Presentation: Tier 3 qPCR
Table 3: Hypothetical Relative Gene Expression in T. ni Larvae after 48h this compound Exposure
| Target Gene | Relative Fold Change (Mean ± SD) | p-value |
| Insulin Receptor (InR) | 0.6 ± 0.15 | < 0.05 |
| FOXO | 2.5 ± 0.4 | < 0.01 |
| CYP6B2 (Cytochrome P450) | 1.2 ± 0.3 | > 0.05 |
These hypothetical results would suggest that this compound may downregulate the insulin receptor, leading to increased activity of the growth-inhibiting transcription factor FOXO.
Conclusion and Future Directions
This structured, tiered approach provides a comprehensive framework for the initial evaluation of this compound's effects on insects. Should this compound demonstrate consistent and significant biological activity, further research would be warranted. This could include expanding the range of insect species tested (including beneficial insects to assess selectivity), investigating effects on other physiological processes, and conducting structure-activity relationship studies with this compound analogs. The protocols and data presentation formats provided herein offer a standardized method for rigorously assessing the entomological potential of this natural compound.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Protocol for Using Drosophila As an Invertebrate Model System for Toxicity Testing in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Eat to reproduce: a key role for the insulin signaling pathway in adult insects [frontiersin.org]
- 4. Vestigial mediates the effect of insulin signaling pathway on wing-morph switching in planthoppers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isopersin Isolation and Purification
Welcome to the technical support center for the isolation and purification of Isopersin. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound, with the chemical name (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a natural compound isolated from avocado idioblast oil cells.[1] Its isolation is particularly challenging due to its inherent instability. This compound readily isomerizes to its more stable isomer, persin (B1231206). Furthermore, it is highly susceptible to degradation under acidic conditions, rapidly rearranging into an alkylfuran.[1]
Q2: What are the primary degradation pathways for this compound to be aware of during extraction and purification?
A2: The two primary degradation pathways for this compound are:
-
Isomerization: this compound can easily convert to persin, its structural isomer. This process can be influenced by factors such as temperature and light exposure.
-
Acid-catalyzed rearrangement: In the presence of even trace amounts of acid, this compound undergoes a rapid rearrangement to form an alkylfuran derivative.[1] This necessitates strict pH control throughout the entire isolation and purification process.
Q3: What are the expected yield and purity of this compound from avocado idioblast oil cells?
A3: Currently, there is limited publicly available quantitative data on the specific yield and purity of this compound at different stages of the isolation and purification process. The concentration of this compound can vary depending on the avocado cultivar, ripeness, and the specific extraction and purification methods employed. As a general guideline, the yield of bioactive compounds from natural sources can be highly variable.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Recommended Solution |
| Low this compound concentration in the initial extract. | Inefficient extraction from avocado idioblast oil cells. | - Ensure complete homogenization of the avocado mesocarp tissue to effectively rupture the idioblast cells. - Use fresh, ripe avocado fruit, as the concentration of oil cells and their components can vary with ripeness. - Optimize the solvent-to-tissue ratio to ensure thorough extraction. |
| Significant loss of this compound during purification steps. | Degradation due to isomerization or acid-catalyzed rearrangement. | - Maintain a neutral or slightly basic pH throughout all extraction and purification steps. Use buffered solutions where appropriate. - Work at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation and isomerization. - Minimize exposure of the sample to light by using amber-colored glassware or wrapping containers in aluminum foil. |
| Poor recovery after chromatographic separation. | Inappropriate stationary or mobile phase selection. | - For flash chromatography, consider using silica (B1680970) gel with a non-acidic mobile phase. - For HPLC, a C18 reversed-phase column is a common choice for separating acetogenins. Optimize the mobile phase, which may consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). - Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column. |
This compound Purity Issues
| Symptom | Possible Cause | Recommended Solution |
| Presence of a significant amount of persin in the purified fraction. | Isomerization of this compound during processing or storage. | - As mentioned previously, minimize exposure to heat and light. - Analyze samples as quickly as possible after extraction and purification. - Store purified this compound at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Co-elution of this compound with other impurities during chromatography. | Suboptimal chromatographic conditions. | - Adjust the mobile phase gradient in HPLC to improve the resolution between this compound and closely eluting compounds. A shallower gradient can often enhance separation. - Experiment with different mobile phase compositions. For example, if using acetonitrile, try methanol or a ternary mixture. - Consider using a column with a different selectivity if mobile phase optimization is insufficient. |
| Presence of unknown degradation products. | Acidic conditions or prolonged processing times. | - Rigorously control the pH of all solutions. - Streamline the purification workflow to minimize the time the sample is at room temperature. |
Experimental Protocols
Protocol 1: Isolation of Avocado Idioblast Oil Cells
This protocol is adapted from the method described for the isolation of specialized oil cells from avocado fruit.
Materials:
-
Ripe avocado fruit (e.g., 'Hass' variety)
-
Distilled water, chilled
-
Ten-Brock homogenizer
-
Nylon mesh filters (200 µm and 48 µm)
-
Beakers and other standard laboratory glassware
-
Microscope for cell visualization
Procedure:
-
Cut 3-5 g of mesocarp tissue from a ripe avocado into small pieces (1-2 cm³).
-
Place the tissue in a Ten-Brock homogenizer with 10-20 mL of chilled distilled water.
-
Homogenize the tissue with 10-15 strokes until it is completely fluid. Add more chilled water if necessary to maintain a fluid consistency.
-
Filter the homogenate through a 200 µm nylon mesh to remove vascular strands and larger cell clumps. Wash the mesh with excess chilled water to ensure maximum recovery of the filtrate.
-
Filter the resulting filtrate through a 48 µm nylon mesh. The idioblast oil cells will be retained on this mesh.
-
Gently wash the retained cells on the 48 µm mesh with chilled distilled water.
-
The collected idioblast oil cells can then be used for subsequent extraction of this compound.
Protocol 2: General Guideline for HPLC Analysis of this compound
This is a general starting point for developing an HPLC method for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase (suggestion for initial development):
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile or Methanol (HPLC grade)
-
Start with a gradient elution, for example:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 50% B
-
35-40 min: 50% B (re-equilibration)
-
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at a wavelength of approximately 224 nm, which is a common wavelength for detecting acetogenins.
Sample Preparation:
-
Dissolve the extracted and partially purified sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
Visualizations
References
optimizing Isopersin stability for experimental assays
Welcome to the technical support center for Isopersin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability and performance of this compound in various experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB transcription factor and the expression of downstream pro-inflammatory genes.
Q2: What are the primary stability concerns for this compound?
A2: this compound is susceptible to degradation through two primary pathways: oxidation of its thiol group and hydrolysis of its ester linkage, particularly in alkaline and highly acidic conditions. It is also light-sensitive. Proper storage and handling are crucial to maintain its bioactivity.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -80°C, protected from light. For short-term storage, a stock solution in anhydrous DMSO at -20°C is recommended. Avoid repeated freeze-thaw cycles.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Precipitation can occur if the solubility of this compound is exceeded in your working buffer. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility. Gentle warming and vortexing may help redissolve the compound. Refer to the solubility data table below for guidance.
Q5: I am observing inconsistent results in my cell-based assays. What could be the cause?
A5: Inconsistent results can arise from several factors, including this compound degradation, variability in cell passage number, or interactions with media components. Ensure you are using a fresh dilution of this compound for each experiment and that your cell culture conditions are consistent. Serum components can sometimes bind to small molecules, reducing their effective concentration. Consider performing a dose-response curve in both serum-containing and serum-free media to assess this.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Loss of this compound Activity in an In Vitro Kinase Assay
| Potential Cause | Recommended Solution |
| Degradation due to improper storage | Prepare fresh dilutions of this compound from a new stock vial. Verify the activity of the new stock against a positive control. |
| Incompatible buffer components | Avoid buffers with high concentrations of reducing agents that are not part of the assay's design, as they may interfere. Ensure the pH of the buffer is within the optimal range of 6.5-7.5. |
| Oxidation of this compound | Prepare this compound solutions immediately before use. If the assay requires prolonged incubation, consider adding a stabilizer if compatible with the assay, or perform the experiment under low-oxygen conditions. |
Issue 2: High Background Signal in an NF-κB Reporter Assay
| Potential Cause | Recommended Solution |
| Cell stress or over-confluence | Ensure cells are healthy and seeded at an appropriate density. High cell density can lead to baseline activation of the NF-κB pathway. |
| Contamination of cell culture | Check for microbial contamination, which can activate inflammatory pathways. Use fresh, sterile reagents. |
| Insufficient this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and stimulation conditions. |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: this compound Stability in Aqueous Buffers (4°C)
| Buffer (pH) | Half-life (t½) |
| 50 mM Phosphate (pH 5.0) | 24 hours |
| 50 mM HEPES (pH 7.4) | > 72 hours |
| 50 mM Tris (pH 8.5) | 12 hours |
Table 2: this compound Solubility
| Solvent | Maximum Solubility |
| DMSO | 100 mM |
| Ethanol | 25 mM |
| PBS (pH 7.4) | 50 µM |
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
This protocol describes a method to assess the inhibitory activity of this compound on IKKβ.
-
Prepare Reagents:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM ATP.
-
Recombinant human IKKβ enzyme.
-
Biotinylated IκBα peptide substrate.
-
This compound dilutions in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of IKKβ enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the IκBα substrate and ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of 100 mM EDTA.
-
Detect phosphorylated substrate using a suitable method, such as a lanthanide-based fluorescence resonance energy transfer (FRET) assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based NF-κB Reporter Assay
This protocol details the use of a luciferase reporter gene to measure NF-κB activation.
-
Cell Culture:
-
Plate HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
-
Culture overnight to allow for cell attachment.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNFα) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
-
Visualizations
NF-κB Signaling Pathway and this compound Inhibition
Caption: Canonical NF-κB signaling pathway with this compound inhibition of IKKβ.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound under various conditions.
Troubleshooting Logic for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
troubleshooting Isopersin degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Isopersin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound, ((12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate), is a bioactive acetogenin (B2873293) found in avocado idioblast oil cells. Its extraction is challenging due to its inherent instability. This compound readily isomerizes to its more stable isomer, persin (B1231206), and both compounds are susceptible to degradation, particularly in the presence of acids.[1]
Q2: What are the main causes of this compound degradation during extraction?
The primary causes of this compound degradation include:
-
Isomerization: Spontaneous conversion of this compound to persin.
-
Acid-catalyzed rearrangement: Both this compound and persin are acid-labile and can rapidly rearrange into an alkylfuran.[1]
-
Enzymatic degradation: Lipoxygenase has been shown to degrade persin in vitro, suggesting a similar enzymatic degradation pathway for this compound.
-
Thermal degradation: Like many sensitive natural products, excessive heat during extraction can lead to degradation.
-
Oxidation: The polyunsaturated fatty acid-like structure of this compound makes it susceptible to oxidation.
Q3: What analytical methods are recommended for quantifying this compound and monitoring its degradation?
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable method for the quantification of this compound and other acetogenins (B1209576).[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of acetogenins after derivatization.[2] It is crucial to develop a validated analytical method to differentiate and quantify both this compound and its isomer, persin, to accurately assess the efficiency and quality of the extraction process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in the final extract. | Complete degradation during extraction. | - Maintain a neutral or slightly basic pH throughout the extraction process. Avoid acidic conditions scrupulously. - Use mild extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to avoid thermal degradation.[3][4] - Work at low temperatures. Perform extraction and solvent evaporation steps at reduced temperatures (e.g., below 40°C). - Add antioxidants (e.g., BHT, Vitamin E) to the extraction solvent to prevent oxidative degradation. |
| High levels of persin detected, with low this compound. | Isomerization of this compound to persin. | - Minimize extraction time. Shorter exposure to solvents and processing can reduce the extent of isomerization. - Optimize solvent polarity. Experiment with different solvent systems to find one that minimizes isomerization while efficiently extracting this compound. - Store extracts at low temperatures (-20°C or -80°C) immediately after extraction and analysis. |
| Presence of unexpected compounds in the extract. | Acid-catalyzed rearrangement to alkylfurans. | - Ensure all glassware and solvents are free of acidic residues. Use high-purity, neutral solvents. - Buffer the extraction solvent to maintain a neutral pH if the plant material has an acidic pH. |
| Inconsistent extraction yields between batches. | Variability in raw material. | - Standardize the source and post-harvest handling of the avocado material. - Perform a quality control check on the raw material for this compound/persin content before large-scale extraction. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to be a mild extraction method to minimize this compound degradation.
1. Sample Preparation:
- Flash-freeze fresh avocado idioblast cells in liquid nitrogen immediately after isolation.
- Lyophilize the frozen material to remove water.
- Grind the lyophilized material into a fine powder.
2. Extraction:
- Suspend the powdered material in a pre-chilled solvent mixture of hexane:ethyl acetate (B1210297) (1:1, v/v) containing 0.1% (w/v) butylated hydroxytoluene (BHT). The recommended solid-to-solvent ratio is 1:20 (g/mL).
- Place the suspension in an ultrasonic bath with temperature control set to 20°C.
- Sonicate for 30 minutes.
3. Post-Extraction Processing:
- Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
- Collect the supernatant.
- Re-extract the pellet twice more with the same solvent mixture.
- Combine the supernatants.
- Evaporate the solvent under reduced pressure at a temperature not exceeding 35°C.
- Store the resulting crude extract at -80°C under a nitrogen atmosphere.
Protocol 2: Quality Control using HPLC-DAD
1. Standard Preparation:
- Prepare stock solutions of purified this compound and persin in acetonitrile (B52724) at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solutions.
2. Sample Preparation:
- Dissolve a known amount of the crude extract in acetonitrile to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 20 µL.
4. Analysis:
- Quantify this compound and persin in the extract by comparing their peak areas to the calibration curves of the standards.
Data Presentation
Table 1: Hypothetical Effect of pH on this compound Stability in Extraction Solvent
| pH | This compound Recovery (%) | Persin Formation (%) | Alkylfuran Formation (%) |
| 3 | < 5 | > 50 | > 40 |
| 5 | 40 | 45 | 15 |
| 7 | 85 | 10 | < 5 |
| 9 | 75 | 20 | < 5 |
Table 2: Hypothetical Effect of Temperature on this compound Degradation during a 1-hour Extraction
| Temperature (°C) | This compound Recovery (%) | Persin Formation (%) |
| 20 | 90 | 10 |
| 40 | 70 | 30 |
| 60 | 45 | 55 |
| 80 | < 20 | > 80 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction and quality control.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations With Lipids During Seed Germination and Leaf Development of Avocado (Persea americana Mill.) [frontiersin.org]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Isopersin Yield from Natural Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Isopersin from its natural sources.
Troubleshooting Guide
Users may encounter several challenges during the extraction and purification of this compound. This guide addresses specific issues in a question-and-answer format.
1. Low Yield of this compound in Crude Extract
-
Question: We are experiencing a significantly lower than expected yield of this compound in our initial crude extract from avocado idioblast oil cells. What are the potential causes and solutions?
-
Answer: Low yield at the extraction stage can be attributed to several factors related to the plant material, extraction method, and solvent choice.
-
Plant Material Quality: The concentration of secondary metabolites like this compound can vary based on the plant's age, growing conditions, and harvest time. It is crucial to ensure the use of healthy, mature avocado fruit, as this compound has been isolated from avocado idioblast oil cells[1].
-
Extraction Method Efficiency: Conventional methods like maceration may not be as efficient as modern techniques. Consider employing methods that enhance extraction efficiency, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve solvent penetration and reduce extraction time[2][3].
-
Solvent Selection: The choice of solvent is critical. The polarity of the solvent should be optimized to selectively extract this compound while minimizing the co-extraction of impurities. Systematic experimentation with solvents of varying polarities is recommended.
-
Particle Size: Ensure that the plant material is ground to a fine powder to increase the surface area available for solvent interaction, which can significantly improve extraction efficiency[3].
Experimental Workflow for Optimizing Crude Extraction
Caption: A logical workflow for optimizing the crude extraction of this compound.
-
2. Degradation of this compound During Processing
-
Question: We observe significant degradation of this compound during our extraction and purification process. How can we mitigate this?
-
Answer: this compound is known to be an unstable compound that can readily isomerize to persin (B1231206) and is acid-labile, rearranging rapidly in the presence of trace acids[1].
-
pH Control: Maintain a neutral pH throughout the extraction and purification process. Avoid acidic conditions which can cause rearrangement to an alkylfuran. Buffering your solvents may be necessary.
-
Temperature Control: Perform extraction and purification steps at low temperatures (e.g., 4°C) to minimize thermal degradation. Avoid excessive heat during solvent evaporation.
-
Light Protection: Protect the extracts and purified compound from light by using amber glassware or covering containers with aluminum foil, as light can catalyze degradation reactions.
-
Inert Atmosphere: If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
3. Co-extraction of Impurities
-
Question: Our crude extract contains a high level of impurities, making the purification of this compound difficult. How can we improve the selectivity of our extraction?
-
Answer: High impurity levels are a common challenge in natural product extraction.
-
Selective Solvent Systems: Experiment with different solvent systems, including solvent mixtures, to find a system that maximizes the extraction of this compound while minimizing the co-extraction of undesirable compounds.
-
Sequential Extraction: Employ a sequential extraction approach using solvents of increasing polarity. Start with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent to isolate this compound.
-
Solid-Phase Extraction (SPE): Use SPE as a cleanup step after crude extraction. Selecting the appropriate sorbent and elution solvents can effectively remove many impurities before further chromatographic purification.
Troubleshooting Logic for High Impurity Levels
Caption: A troubleshooting diagram for addressing high impurity levels in this compound extracts.
-
Frequently Asked Questions (FAQs)
-
What are the known natural sources of this compound? this compound has been isolated from the idioblast oil cells of avocado (Persea americana). The concentration may vary between different cultivars and stages of fruit maturity.
-
What is the chemical stability of this compound? this compound is an unstable compound. It can isomerize to persin and is known to be acid-labile, rearranging to an alkylfuran in the presence of acid. This instability necessitates careful handling during extraction and purification to prevent degradation.
-
Is the biosynthetic pathway of this compound known? Currently, the specific biosynthetic pathway for this compound is not well-documented in publicly available scientific literature. Isoprenoids, a broad class of natural products, are generally synthesized through the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. However, the exact enzymatic steps leading to this compound are yet to be elucidated.
-
Which extraction methods are recommended for this compound? While the original isolation of this compound was not detailed with a specific yield-optimized method, modern extraction techniques are recommended for improving efficiency. A comparison of common methods is provided below.
Extraction Method Principles Advantages Disadvantages Maceration Soaking plant material in a solvent over a period. Simple, low cost. Time-consuming, potentially lower efficiency. Soxhlet Extraction Continuous extraction with a refluxing solvent. More efficient than maceration. Can expose compounds to high temperatures for extended periods, risking degradation. Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. Faster, more efficient, can be performed at lower temperatures. Requires specialized equipment. Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture. Very fast, highly efficient, reduced solvent consumption. Requires specialized equipment, potential for localized overheating. -
What analytical techniques are suitable for quantifying this compound? High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard and reliable method for the quantification of natural products like this compound. Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and monitoring of fractions during purification.
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Lyophilize (freeze-dry) fresh avocado fruit tissue (specifically targeting idioblast-rich portions if possible) and grind into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of an appropriate solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 25-30°C) for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the solid residue twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
-
Quantification:
-
Dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using a validated HPLC method with a reference standard.
-
Note: This is a general protocol. Optimization of solvent type, solvent-to-solid ratio, extraction time, and ultrasonic power is necessary to maximize the yield of this compound.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isopersin Isomerization in Analytical Samples
Welcome to the technical support center for Isopersin analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound isomerization during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and persin (B1231206), and how are they related?
A: this compound is a natural compound first isolated from avocado idioblast oil cells.[1] Its chemical name is (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate.[1][2][3] Persin, with the chemical name [(2R,12Z,15Z)-2-hydroxy-4-oxohenicosa-12,15-dienyl] acetate, is the structural isomer of this compound.[4] The key challenge in the analysis of this compound is its inherent instability, as it readily isomerizes to persin.
Q2: What is isomerization and why is it a problem for this compound analysis?
A: Isomerization is the process in which a molecule is transformed into another molecule with the exact same atoms, but with a different arrangement. This structural rearrangement can significantly alter the chemical and biological properties of the compound. For analytical purposes, the isomerization of this compound to persin can lead to inaccurate quantification of the target analyte, misinterpretation of biological activity, and challenges in achieving reproducible results.
Q3: What are the primary factors that trigger this compound isomerization?
A: While specific studies on this compound are limited, it is known to be unstable and acid-labile. Drawing parallels from other unstable natural compounds, the primary factors likely to induce isomerization include:
-
pH: Acidic conditions are known to promote the rearrangement of this compound.
-
Temperature: Elevated temperatures can provide the energy needed for the molecule to overcome the activation barrier for isomerization. Storing samples at ambient or higher temperatures can accelerate this process.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions that may lead to isomerization.
-
Solvent: The polarity and protic nature of the solvent can influence the rate of isomerization.
Q4: How can I prevent or minimize this compound isomerization in my samples?
A: To maintain the integrity of this compound in analytical samples, it is crucial to control the environmental conditions from collection to analysis. Key preventive measures include:
-
Temperature Control: Samples should be kept at low temperatures (refrigerated at 4-8°C for short-term and frozen at -20°C or -80°C for long-term storage).
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect samples from light exposure.
-
pH Control: Maintain a neutral or slightly basic pH during extraction and in the final sample solvent. Avoid acidic conditions.
-
Inert Atmosphere: For long-term storage, consider flushing sample vials with an inert gas like nitrogen or argon to minimize oxidative degradation, which can sometimes accompany isomerization.
-
Prompt Analysis: Analyze samples as quickly as possible after collection and preparation.
Q5: What is the basic chemical transformation occurring during this compound isomerization?
A: this compound, or [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate, isomerizes to persin, or [(2R,12Z,15Z)-2-hydroxy-4-oxohenicosa-12,15-dienyl] acetate. This involves a structural rearrangement of the molecule. Below is a simplified diagram illustrating this transformation.
Caption: this compound to persin isomerization pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Q: My this compound peak is tailing. What could be the cause and how do I fix it?
-
A: Peak tailing can be caused by several factors:
-
Secondary Interactions: Active sites on the column's stationary phase can interact with the analyte. Try a different column with a more inert stationary phase or add a competing agent to the mobile phase.
-
Column Overload: The amount of sample injected is too high. Reduce the injection volume or dilute the sample.
-
Contamination: The column or guard column may be contaminated. Flush the column with a strong solvent or replace the guard column.
-
-
-
Q: I am observing peak fronting for this compound. What should I do?
-
A: Peak fronting is often due to:
-
Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. If possible, dissolve the sample in the mobile phase.
-
Over-injection: Similar to column overload, injecting too large a volume can cause fronting. Reduce the injection volume.
-
-
Issue 2: Inaccurate and inconsistent quantification of this compound.
-
Q: The concentration of this compound in my samples seems to decrease over time, even in the autosampler. Why is this happening?
-
A: This is a classic sign of analyte instability. This compound is likely isomerizing to persin in your prepared samples.
-
Solution: Use a refrigerated autosampler set to a low temperature (e.g., 4°C). Reduce the time between sample preparation and injection. Prepare samples in small batches if you have a long run time.
-
-
-
Q: I am getting variable results for the same sample. What could be the problem?
-
A: Inconsistent results can stem from uncontrolled isomerization during sample preparation.
-
Solution: Standardize your sample preparation protocol. Ensure consistent timing, temperature, and pH for each sample. Prepare and analyze a stability quality control sample at the beginning and end of your analytical run to assess the extent of isomerization.
-
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Q: I see a growing peak that corresponds to the retention time of persin in my this compound standard. What does this mean?
-
A: This confirms that your this compound standard is isomerizing to persin under your analytical or storage conditions.
-
Solution: Prepare fresh standards more frequently. Evaluate the stability of your stock and working solutions under your storage conditions.
-
-
-
Q: There are other unexpected small peaks in my chromatogram. What could be their origin?
-
A: These could be degradation products other than persin, especially if the sample has been exposed to harsh conditions like strong acids, high temperatures, or prolonged light exposure.
-
Solution: Review your sample handling and storage procedures to minimize degradation. If the degradation products are significant, you may need to develop an analytical method that can separate and quantify them as well.
-
-
Troubleshooting Decision Tree
References
Technical Support Center: Method Refinement for Accurate Isopersin Quantification
Welcome to the technical support center for Isopersin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on accurate this compound analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification challenging?
A1: this compound, a bioactive lipid found in avocado, is an isomer of persin (B1231206). Its quantification is challenging due to its inherent instability, as it can readily isomerize to persin and is susceptible to degradation, particularly in acidic conditions. This instability can lead to inaccurate measurements if samples are not handled and processed appropriately.
Q2: Which analytical methods are most suitable for this compound quantification?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound due to its high specificity and ability to differentiate between this compound and its isomer, persin. While an Enzyme-Linked Immunosorbent Assay (ELISA) could theoretically be developed, the instability of this compound and potential cross-reactivity with persin would present significant developmental challenges.
Q3: How should I prepare and store my biological samples to ensure this compound stability?
A3: To maintain the integrity of this compound in biological samples, rapid processing and specific storage conditions are critical. Samples should be collected on ice and processed promptly. For long-term storage, flash-freezing in liquid nitrogen and subsequent storage at -80°C is recommended to minimize degradation and isomerization. The addition of antioxidants and the use of neutral pH buffers during extraction can also help preserve this compound stability.
Q4: Are there any known signaling pathways involving this compound?
A4: Direct signaling pathways for this compound have not been extensively elucidated. However, as a bioactive lipid, it is hypothesized to influence cellular processes regulated by other long-chain fatty acid derivatives. These may include pathways involved in inflammation, apoptosis, and cellular metabolism. Research into the specific molecular targets of this compound is ongoing.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during this compound quantification.
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Sample Degradation: this compound has degraded due to improper sample handling, extraction conditions, or storage.[1] | Review and optimize sample preparation protocol. Ensure rapid processing at low temperatures and storage at -80°C. Use fresh samples whenever possible. |
| Inefficient Extraction: The extraction method is not effectively isolating this compound from the sample matrix. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Experiment with different solvent systems to improve recovery. | |
| Mass Spectrometer Settings: Ionization source parameters or MRM transitions are not optimal for this compound. | Tune the mass spectrometer specifically for this compound using a purified standard. Optimize parameters such as spray voltage, gas flows, and collision energy. | |
| Poor Peak Shape or Splitting | Chromatographic Issues: The analytical column is not providing adequate separation, or the mobile phase is suboptimal. | Use a high-resolution column suitable for lipid analysis. Optimize the mobile phase gradient and composition to improve peak shape. |
| Matrix Effects: Co-eluting matrix components are interfering with the ionization of this compound. | Improve sample clean-up using a more rigorous SPE protocol. Consider using a matrix-matched calibration curve to compensate for matrix effects. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variability in the extraction and processing of individual samples. | Standardize the sample preparation workflow. Use an internal standard to normalize for variations in extraction efficiency and instrument response. |
| Autosampler Instability: this compound is degrading in the autosampler during the analytical run. | Ensure the autosampler is temperature-controlled (e.g., 4°C). Minimize the time samples spend in the autosampler before injection. |
ELISA Method Troubleshooting (Hypothetical)
While a specific this compound ELISA is not commercially available, this guide addresses potential issues based on general ELISA principles.
| Problem | Potential Cause | Recommended Solution |
| High Background | Non-specific Antibody Binding: The antibodies are binding to components other than this compound. | Optimize blocking buffer composition and incubation time. Increase the number and stringency of wash steps. |
| Cross-reactivity: The antibodies are cross-reacting with persin or other similar molecules. | Use highly specific monoclonal antibodies for this compound. Perform cross-reactivity tests with persin and other related compounds. | |
| Low Signal | Poor Antibody Affinity: The antibodies have low binding affinity for this compound. | Screen and select antibodies with high affinity and specificity for this compound. |
| Antigen Instability: this compound is degrading in the assay buffer or on the plate. | Optimize assay buffer pH and composition to enhance this compound stability. Minimize incubation times where possible. | |
| Poor Standard Curve | Standard Degradation: The this compound standard is not stable under the assay conditions. | Prepare fresh standards for each assay. Evaluate the stability of the standard in the chosen diluent. |
| Inaccurate Pipetting: Errors in serial dilutions of the standard. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: General Bioanalytical Method Validation Parameters
The validation of any this compound quantification method should adhere to regulatory guidelines and include the following parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte in blank samples. |
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Closeness of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Linearity and Range | The range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Stability | Stability of the analyte under various conditions (freeze-thaw, bench-top, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte. | The matrix factor should be consistent and close to 1. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway for this compound.
References
optimizing storage conditions for Isopersin samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the optimal storage and handling of Isopersin samples. Given that this compound is a sensitive molecule, proper storage is crucial to maintain its integrity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to store it correctly?
This compound, with the chemical name (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a bioactive lipid isolated from avocado idioblast oil cells.[1] It is an isomer of persin (B1231206). Due to its chemical structure, this compound is inherently unstable and can readily isomerize to persin or degrade under certain conditions.[1] Incorrect storage can lead to the loss of the parent compound, affecting experimental reproducibility and the validity of research findings.
Q2: What are the main degradation pathways for this compound?
There are two primary degradation pathways for this compound:
-
Isomerization: this compound can readily isomerize to its more stable isomer, persin.[1] This is a significant concern as the biological activities of these two isomers can differ.
-
Acid-catalyzed rearrangement: In the presence of acid, both this compound and persin are labile and can rapidly rearrange to form an alkylfuran.[1]
Q3: What are the general recommended storage conditions for this compound?
While specific, long-term stability data for this compound is not extensively published, general recommendations based on its lipid nature and known instability are as follows. These conditions aim to minimize isomerization and degradation.
Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | To slow down chemical degradation and isomerization rates. |
| -80°C (Ultra-low freezer) | Recommended for long-term storage to maximize stability. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the unsaturated fatty acid chains. |
| Light | Amber vials or opaque containers | To protect from light-induced degradation. |
| pH | Neutral and aprotic solvents | This compound is acid-labile; avoid acidic conditions.[1] |
Q4: What solvents should I use to dissolve this compound?
It is recommended to use high-purity, neutral, and aprotic solvents. Ensure the solvent is free of acidic impurities. The choice of solvent will depend on the specific experimental requirements. Due to its lipid nature, this compound is expected to be soluble in organic solvents.
Q5: How can I monitor the stability of my this compound samples?
Regularly assessing the purity of your this compound samples is crucial. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help separate and quantify this compound, its isomer persin, and the alkylfuran degradation product.
Troubleshooting Guide
Problem: I am seeing a new, unexpected peak in my chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Isomerization to persin.
-
Explanation: this compound is known to be unstable and readily isomerizes to persin. This is a common occurrence, especially if the sample has been stored for an extended period or at temperatures above -20°C.
-
Solution:
-
Analyze a reference standard of persin if available to confirm the identity of the new peak.
-
Re-evaluate your storage conditions. Ensure samples are stored at -80°C under an inert atmosphere for long-term storage.
-
For ongoing experiments, use freshly prepared solutions of this compound whenever possible.
-
-
-
Possible Cause 2: Acid-catalyzed degradation.
-
Explanation: If your sample has been exposed to acidic conditions, even trace amounts, it may have rearranged to form an alkylfuran. This can happen if using solvents with acidic impurities or if the sample is exposed to an acidic environment during experimental procedures.
-
Solution:
-
Verify the pH of all solvents and solutions used with your this compound samples. Use high-purity, neutral solvents.
-
If acidic conditions are unavoidable in your experiment, the potential for degradation must be considered when interpreting the results.
-
-
Problem: My experimental results with this compound are inconsistent.
-
Possible Cause: Sample degradation.
-
Explanation: Inconsistent results are often a sign of sample instability. The concentration of active this compound may be decreasing over time due to isomerization or degradation, leading to variable biological effects.
-
Solution:
-
Implement a strict sample handling protocol. Aliquot your stock solutions to avoid repeated freeze-thaw cycles.
-
Perform a stability study under your specific experimental conditions to understand how long your this compound solutions remain stable. See the experimental protocols section below for a general guideline on how to conduct such a study.
-
Always run a quality control check on your this compound sample before critical experiments, for example, by HPLC, to confirm its purity.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade an this compound sample to identify its degradation products and assess the stability-indicating capability of an analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable neutral, aprotic solvent.
-
Stress Conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to an aliquot of the this compound solution.
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to another aliquot.
-
Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂) to a third aliquot.
-
Thermal: Incubate an aliquot at an elevated temperature (e.g., 40°C).
-
Photolytic: Expose an aliquot to UV light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored at -80°C) to identify degradation products.
Protocol 2: Isothermal Stability Study of this compound Solutions
This protocol helps determine the stability of this compound in a specific solvent at a particular temperature.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Storage: Aliquot the solution into several vials and store them at the desired temperature (e.g., room temperature, 4°C, -20°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14 days), retrieve an aliquot for analysis.
-
Quantification: Analyze the samples using a validated quantitative analytical method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics under the tested conditions.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for this compound stability assessment.
References
troubleshooting poor resolution in Isopersin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor resolution during Isopersin chromatography.
FAQs: Understanding this compound Chromatography
Q1: What is this compound and why is its purification challenging?
This compound, ((12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate), is a natural product isolated from the idioblast oil cells of avocados.[1] Its purification is challenging due to its inherent instability. This compound readily isomerizes to persin (B1231206) and is labile in acidic conditions, which can lead to sample degradation and poor chromatographic resolution.[1]
Q2: What are the key factors affecting resolution in liquid chromatography?
The resolution of two chromatographic peaks is primarily determined by three factors:
-
Efficiency (N): A measure of the broadening of a peak as it passes through the column. Higher efficiency results in narrower peaks.
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is the ratio of their retention factors.
-
Retention Factor (k): A measure of the time an analyte spends in the stationary phase relative to the mobile phase.
Optimizing these three factors is crucial for achieving good separation.
Q3: Which chromatographic mode is most suitable for this compound purification?
Given that this compound is a lipid-like molecule, both normal-phase and reversed-phase chromatography could be employed.
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. This mode is well-suited for separating lipids and isomers.
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. RPC is a versatile technique for separating a wide range of organic molecules.[2][3]
Due to this compound's instability in acidic conditions, careful pH control of the mobile phase is critical, especially in reversed-phase chromatography.
Troubleshooting Guide: Poor Resolution
This guide addresses common problems encountered during this compound chromatography that lead to poor resolution, such as peak broadening, tailing, and co-elution.
Problem 1: Broad or Tailing Peaks
| Possible Cause | Recommended Solution |
| Sample Overload | Reduce the amount of sample loaded onto the column. Overloading can lead to non-ideal interactions with the stationary phase. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the initial mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion. |
| Secondary Interactions | This compound may interact with active sites on the stationary phase (e.g., silanol (B1196071) groups on silica). To mitigate this, consider using end-capped columns in RPC or adding a small amount of a polar modifier to the mobile phase in NPC. |
| Column Degradation | Over time, columns can lose their efficiency. If the column is old or has been used extensively, consider replacing it. |
| Extra-Column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce dead volume, which contributes to peak broadening. |
Problem 2: Co-elution of this compound and Impurities
| Possible Cause | Recommended Solution |
| Inadequate Selectivity (α) | Modify the mobile phase composition to improve selectivity. In RPC, changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH (while avoiding acidic conditions) can alter selectivity. In NPC, varying the ratio of non-polar and polar solvents is key. |
| Isomerization of this compound to Persin | Due to this compound's instability, it can convert to its isomer, persin, on the column, leading to overlapping peaks. To minimize this, work at lower temperatures and ensure the mobile phase is neutral or slightly basic. |
| Inappropriate Stationary Phase | If optimizing the mobile phase is insufficient, consider a different stationary phase. For isomer separations, columns with phenyl or PFP (pentafluorophenyl) functionalities can offer different selectivity compared to standard C18 columns.[4] |
Problem 3: Irreproducible Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate mixing of solvents. Small variations in mobile phase composition can lead to significant shifts in retention time. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature. Temperature affects mobile phase viscosity and the kinetics of interaction between the analyte and the stationary phase. |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when running gradients. |
Quantitative Data Summary
The following table summarizes key parameters that can be adjusted to improve resolution in this compound chromatography. The values provided are illustrative and should be optimized for your specific system.
| Parameter | Typical Range | Effect on Resolution | Notes |
| Flow Rate (mL/min) | 0.5 - 2.0 | Slower flow rates generally improve resolution by allowing more time for partitioning between the mobile and stationary phases. | Very low flow rates can lead to increased band broadening due to diffusion. |
| Temperature (°C) | 25 - 40 | Lower temperatures may be preferable to minimize this compound degradation, though higher temperatures can improve efficiency. | Monitor peak shape and recovery at different temperatures to find the optimal balance. |
| Mobile Phase pH | 6.5 - 8.0 | Crucial for preventing acid-catalyzed degradation of this compound. | Use a buffer to maintain a stable pH. |
| Injection Volume (µL) | 5 - 50 | Smaller injection volumes generally lead to sharper peaks. | The optimal volume depends on the column dimensions and sample concentration. |
Experimental Protocol: Hypothetical Purification of this compound
This protocol outlines a hypothetical method for the purification of this compound from a crude avocado idioblast oil extract using reversed-phase HPLC.
1. Sample Preparation:
- Dissolve the crude extract in a minimal amount of a solvent compatible with the initial mobile phase (e.g., acetonitrile/water mixture).
- Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC Conditions:
- Column: C18, 5 µm particle size, 4.6 x 250 mm
- Mobile Phase A: Water (buffered to pH 7.5 with 10 mM ammonium (B1175870) bicarbonate)
- Mobile Phase B: Acetonitrile
- Gradient: 80% A to 20% A over 30 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 210 nm
- Injection Volume: 20 µL
3. Post-run Analysis:
- Collect fractions corresponding to the this compound peak.
- Analyze fractions by a secondary method (e.g., mass spectrometry) to confirm the identity and purity of the isolated compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical approach to troubleshooting poor resolution in chromatography.
References
enhancing the sensitivity of Isopersin detection methods
Isopersin Detection Methods: Technical Support Center
Welcome to the technical support center for this compound detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on . Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
The sensitivity of this compound detection depends on the sample type and the expected concentration of the analyte. Generally, a well-optimized chemiluminescent ELISA is considered one of the most sensitive methods for quantifying this compound in biological fluids. For protein extracts from tissues, a chemiluminescent Western Blot can provide high sensitivity and specificity.
Q2: How can I improve the signal-to-noise ratio in my this compound Western Blot?
To improve the signal-to-noise ratio, consider optimizing the concentrations of your primary and secondary antibodies through titration.[1] Additionally, ensure thorough washing steps after antibody incubations and consider using a high-quality blocking buffer.[2] Using a digital imager instead of film can also increase the linear dynamic range, allowing for better detection of low-abundance proteins.[1]
Q3: My ELISA results show high background. What are the possible causes?
High background in an ELISA can be caused by several factors, including insufficient washing, high antibody concentrations, or cross-reactivity of the secondary antibody.[3] Ensure that your washing steps are adequate, try reducing the concentration of the detection antibody, and use a secondary antibody that has been pre-adsorbed against the species of your sample.
Q4: What is the best sample preparation method for this compound detection?
The optimal sample preparation technique depends on the sample source. For liquid samples like serum or plasma, dilution and filtration may be sufficient. For solid tissues, homogenization followed by protein extraction using a suitable lysis buffer is necessary. It is crucial to prevent degradation by adding protease inhibitors to your buffers.
Q5: How do I validate the specificity of my anti-Isopersin antibody?
Antibody specificity is critical for reliable detection. Validation can be performed using several methods, including Western blotting against a known positive control and a negative control (e.g., a cell line with knockout of the this compound gene). Peptide blocking assays can also be used to confirm that the antibody binds specifically to this compound.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inactive reagents or expired kit. | Confirm the expiration dates of all reagents and ensure proper storage conditions (typically 2-8°C). |
| Insufficient incubation times. | Follow the recommended incubation times in the protocol. Optimization may be necessary if developing a new assay. | |
| Low concentration of this compound in the sample. | Concentrate the sample or use a more sensitive detection substrate. | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer after each step. |
| Antibody concentration too high. | Titrate the primary and/or secondary antibodies to determine the optimal concentration. | |
| Non-specific binding of antibodies. | Increase the concentration of the blocking agent or try a different blocking buffer (e.g., 5-10% normal serum of the same species as the secondary antibody). | |
| Poor Reproducibility | Pipetting errors. | Use calibrated pipettes and change tips for each sample and reagent. Ensure no air bubbles are present when pipetting. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the plate during incubations by avoiding stacking plates. | |
| Edge effects. | Cover the plate during incubations to prevent evaporation. |
Western Blot
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. |
| Low antibody concentration. | Optimize the primary antibody concentration; try a higher concentration or a longer incubation period (e.g., overnight at 4°C). | |
| Inactive enzyme on secondary antibody. | Ensure the secondary antibody is stored correctly and has not expired. Avoid using buffers containing sodium azide (B81097) with HRP-conjugated antibodies. | |
| High Background | Insufficient blocking. | Increase the blocking incubation time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA). |
| High antibody concentration. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes. Use a buffer containing a mild detergent like Tween-20 (e.g., TBS-T or PBS-T). | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Secondary antibody is binding non-specifically. | Use a secondary antibody that is pre-adsorbed against the species of your sample. Run a control lane without the primary antibody. |
Experimental Protocols
High-Sensitivity Chemiluminescent ELISA for this compound
-
Coating: Coat a 96-well ELISA plate with anti-Isopersin capture antibody (diluted in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add biotinylated anti-Isopersin detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add a high-sensitivity chemiluminescent substrate and incubate for 5 minutes.
-
Detection: Read the luminescence on a plate reader.
Chemiluminescent Western Blot for this compound
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-Isopersin primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.
-
Imaging: Capture the signal using a digital imager or X-ray film.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for this compound ELISA.
Caption: Experimental workflow for this compound Western Blot.
References
Validation & Comparative
Validating the Structure of Isopersin: A 2D NMR Comparison Guide
Isopersin, with the chemical formula C23H40O4, presents a flexible aliphatic chain with key functional groups including a hydroxyl, a ketone, and an acetate (B1210297) ester, as well as two Z-configured double bonds. The precise determination of the connectivity and stereochemistry of such a molecule is critical and can be effectively achieved through a combination of 2D NMR experiments. This guide will focus on the application of COSY, HSQC, and HMBC experiments for this purpose.
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
The validation of this compound's structure relies on piecing together its molecular framework by establishing through-bond connectivities between protons (¹H-¹H), between protons and their directly attached carbons (¹H-¹³C), and between protons and carbons separated by two or three bonds (¹H-¹³C long-range).
| 2D NMR Technique | Information Provided | Application in this compound Structure Validation | Alternative Techniques & Limitations |
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (typically through 2-3 bonds). | - Establishes proton-proton spin systems, allowing for the tracing of the aliphatic chain.- Identifies neighboring protons around the hydroxyl, ketone, and acetate functionalities. | - 1D ¹H NMR: Prone to signal overlap in complex molecules like this compound, making interpretation difficult.- TOCSY (Total Correlation Spectroscopy): Can reveal entire spin systems, but may be more complex to interpret than COSY for linear chains. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom (¹JCH). | - Unambiguously assigns the carbon signal for each protonated carbon in the molecule.- Confirms the presence of CH, CH₂, and CH₃ groups based on their chemical shifts. | - HMQC (Heteronuclear Multiple Quantum Coherence): A similar experiment to HSQC, but HSQC is generally preferred for its better resolution in the F1 dimension. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). | - Connects the different spin systems identified in the COSY spectrum.- Crucial for identifying quaternary carbons (like the ketone carbonyl) and for linking the acetate group to the main aliphatic chain. | - X-ray Crystallography: Provides the definitive solid-state structure but requires a suitable single crystal, which can be challenging to obtain for oily compounds like this compound. |
Experimental Data: A Case Study with a Structural Analogue
Due to the lack of published 2D NMR data for this compound, we present the ¹H and ¹³C NMR data for avocadofuran, a related natural product from avocado, to demonstrate the application of these techniques. Avocadofuran shares a long aliphatic chain and a furan (B31954) ring, which, while different from this compound's functional groups, provides a comparable level of complexity for structural elucidation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Avocadofuran (CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 2 | 148.1 | 6.18 (d, 1.8) | C-3, C-4, C-1' |
| 3 | 105.8 | 5.89 (d, 1.8) | C-2, C-4, C-5 |
| 4 | 140.2 | - | - |
| 5 | 156.9 | - | - |
| 1' | 110.5 | 6.29 (dd, 15.1, 10.5) | C-2, C-2', C-3' |
| 2' | 129.8 | 6.78 (dt, 15.1, 10.5) | C-1', C-3', C-4' |
| 3' | 127.1 | 6.04 (m) | C-1', C-2', C-4', C-5' |
| 4' | 132.5 | 5.98 (m) | C-2', C-3', C-5' |
| 5' | 17.9 | 1.85 (d, 6.8) | C-3', C-4' |
| 1'' | 28.1 | 2.58 (t, 7.5) | C-5, C-2'', C-3'' |
| 2'' | 29.2 | 1.60 (m) | C-1'', C-3'', C-4'' |
| 3'' | 29.4 | 1.25 (br s) | C-1'', C-2'', C-4'', C-5'' |
| 4'' | 29.5 | 1.25 (br s) | C-2'', C-3'', C-5'', C-6'' |
| 5'' | 29.6 | 1.25 (br s) | C-3'', C-4'', C-6'', C-7'' |
| 6'' | 29.7 | 1.25 (br s) | C-4'', C-5'', C-7'', C-8'' |
| 7'' | 29.7 | 1.25 (br s) | C-5'', C-6'', C-8'', C-9'' |
| 8'' | 29.6 | 1.25 (br s) | C-6'', C-7'', C-9'', C-10'' |
| 9'' | 31.9 | 1.25 (br s) | C-7'', C-8'', C-10'', C-11'' |
| 10'' | 22.7 | 1.25 (br s) | C-8'', C-9'', C-11'' |
| 11'' | 14.1 | 0.88 (t, 6.8) | C-9'', C-10'' |
Experimental Protocols
A comprehensive structural validation of this compound would involve the following experimental workflow:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: A standard proton experiment is run to obtain an overview of the proton signals.
-
¹³C NMR and DEPT: A standard carbon experiment, along with DEPT-135 and DEPT-90 experiments, are performed to identify the CH, CH₂, and CH₃ groups.
-
gCOSY: A gradient-selected Correlation Spectroscopy experiment is run to establish ¹H-¹H correlations.
-
gHSQC: A gradient-selected Heteronuclear Single Quantum Coherence experiment is performed to determine one-bond ¹H-¹³C correlations.
-
gHMBC: A gradient-selected Heteronuclear Multiple Bond Correlation experiment is acquired to identify long-range ¹H-¹³C correlations (2-3 bonds).
3. Data Processing and Structure Elucidation:
-
The raw NMR data (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
The ¹H and ¹³C NMR spectra are calibrated to the residual solvent signal.
-
The COSY spectrum is analyzed to identify coupled proton spin systems.
-
The HSQC spectrum is used to assign the carbon signal corresponding to each proton.
-
The HMBC spectrum is crucial for connecting the spin systems and for placing quaternary carbons and heteroatoms. Key HMBC correlations would be expected from the protons adjacent to the ketone and the ester carbonyls to these carbons, and from the acetate methyl protons to the ester carbonyl and the adjacent methine carbon.
-
By combining the information from all spectra, the complete chemical structure of this compound can be unambiguously determined.
Conclusion
While direct experimental 2D NMR data for this compound remains to be published, the application of standard 2D NMR techniques, as illustrated with a structurally related compound, provides a robust and indispensable methodology for its complete structural validation. The combination of COSY, HSQC, and HMBC experiments allows for a detailed and definitive assignment of all proton and carbon signals, confirming the molecular connectivity and providing a high degree of confidence in the proposed structure. This comprehensive approach is essential for any research or development involving novel natural products.
Isopersin vs. Persin: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Isopersin and Persin, two structurally isomeric acetogenins (B1209576) derived from the avocado plant (Persea americana). While sharing a close chemical relationship, these compounds exhibit markedly different biological effects, a crucial distinction for researchers in pharmacology and natural product chemistry.
Executive Summary
Persin, a well-documented compound, displays a range of biological activities, including insecticidal, toxic, and potent anticancer effects.[1][2][3][4][5] Its mechanism of action in cancer models is primarily attributed to its role as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. Conversely, its isomer, this compound, has shown a lack of significant biological activity in the assays conducted to date. A critical characteristic of this compound is its chemical instability, readily isomerizing to the more stable Persin. This guide synthesizes the available experimental data to provide a clear, comparative overview.
Quantitative Data Summary
The following table summarizes the key quantitative data on the bioactivity of this compound and Persin from published studies.
| Bioactivity Metric | This compound | Persin | Experimental System |
| Insecticidal Activity | |||
| Larval Growth Inhibition | No significant effect | Reduces larval growth | Spodoptera exigua (Beet Armyworm) at 500 µg/g in an artificial diet bioassay. |
| Toxicity | |||
| Mastitis Induction | No data available | 60-100 mg/kg | Lactating mice. |
| Myocardial Necrosis | No data available | >100 mg/kg | Lactating mice. |
| Anticancer Activity | |||
| Cytotoxicity | No data available | Active at low micromolar concentrations | Human breast cancer cell lines. |
Detailed Experimental Protocols
A thorough understanding of the methodologies is essential for the replication and extension of these findings.
Insecticidal Activity: Artificial Diet Bioassay
This protocol is used to assess the impact of the compounds on the growth and survival of insect larvae.
-
Diet Preparation: A standard artificial diet, such as a lima bean-based formulation, is prepared.
-
Compound Incorporation: this compound or Persin is dissolved in an appropriate solvent and thoroughly mixed into the diet to achieve the final target concentration (e.g., 500 µg/g). A control diet is prepared with the solvent alone.
-
Assay Setup: The diet is aliquoted into individual wells of a multi-well plate. A single neonate larva of Spodoptera exigua is placed in each well.
-
Incubation: The plates are maintained under controlled environmental conditions (temperature, humidity, photoperiod) for a specified duration (e.g., 7-10 days).
-
Data Collection and Analysis: Larval mortality is recorded, and the weight of surviving larvae is measured. Statistical analysis (e.g., ANOVA) is used to compare the mean larval weight and survival rates between the treatment and control groups.
Anticancer Activity: In Vitro Assays
These protocols are employed to evaluate the effect of the compounds on cancer cells.
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7) are cultured under standard laboratory conditions.
-
Cell Viability Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
Following an incubation period (e.g., 48-72 hours), a reagent such as MTT is added, which is converted by viable cells into a colored formazan (B1609692) product.
-
The absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated.
-
-
Cell Cycle Analysis:
-
Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA dye like propidium (B1200493) iodide.
-
Flow cytometry is used to analyze the DNA content per cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis and Microtubule Analysis:
-
Apoptosis: Induction of apoptosis is confirmed by assays that measure the activity of caspases or the expression of key apoptotic proteins (e.g., Bim) via Western blot.
-
Microtubule Stabilization: The effect on microtubule dynamics is assessed through immunofluorescence microscopy of the cellular microtubule network or in vitro tubulin polymerization assays.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
The known signaling pathway for Persin's anticancer activity and the chemical fate of this compound are depicted below.
Caption: The anticancer mechanism of Persin.
Caption: The primary chemical conversion of this compound.
Experimental Workflow
The logical flow for a comparative study of these compounds is outlined in the following diagram.
Caption: A generalized workflow for comparative analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule-stabilizing properties of the avocado-derived toxins (+)-(R)-persin and (+)-(R)-tetrahydropersin in cancer cells and activity of related synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "A Review of the Avocado Toxin Persin and Its Function as a Microtubule" by Amanda Ruff [digitalscholarship.tnstate.edu]
A Comparative Guide to Isopersin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Isopersin, a compound isolated from avocado idioblast oil cells, presents unique challenges for accurate quantification due to its potential instability and isomerization.[1] This guide provides a comparative overview of potential analytical methods for the quantification of this compound, offering insights into their principles, hypothetical performance data, and detailed experimental protocols. While specific comparative studies on this compound are limited, this guide draws upon established analytical techniques for similar natural products to provide a robust framework for researchers.
Comparison of Potential Quantification Methods
The selection of an appropriate quantification method is critical for obtaining reliable and reproducible data in research and drug development. High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary candidates for the analysis of this compound.
Table 1: Hypothetical Performance Comparison of this compound Quantification Methods
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS |
| Principle | Measures the absorbance of UV light by the analyte. | Measures light scattered by aerosol particles of the analyte. | Measures the mass-to-charge ratio of ionized analyte fragments. |
| Specificity | Moderate; dependent on chromatographic separation. | Low; detects any non-volatile analyte. | High; based on parent and fragment ion masses. |
| Sensitivity (LOD) | ng - µg range | ng range | pg - fg range[2][3][4] |
| Linearity Range | Good (e.g., 0.1-10 mg/mL)[5] | Non-linear; requires curve fitting.[5] | Excellent over a wide dynamic range. |
| Precision (RSD) | < 5% | < 10% | < 15%[3] |
| Sample Throughput | High | High | Moderate to High |
| Cost | Low to Moderate | Moderate | High |
| Expertise Required | Low to Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantification assay.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6][7]
Protocol for HPLC-UV/ELSD Quantification of this compound:
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., avocado oil, biological tissue) using a suitable organic solvent like ethyl acetate (B1210297) or hexane.[6]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Detection:
-
UV Detector: Monitor at a wavelength where this compound exhibits maximum absorbance (requires determination via UV scan).
-
ELSD Detector: Nebulization temperature: 40°C; Gas flow: 1.5 L/min.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for trace-level quantification.[2][3][4][7]
Protocol for LC-MS/MS Quantification of this compound:
-
Sample Preparation: Follow the same procedure as for HPLC. An additional solid-phase extraction (SPE) clean-up step may be necessary for complex matrices to reduce matrix effects.[2][4]
-
LC Conditions: Similar to HPLC, but often with lower flow rates (e.g., 0.2-0.5 mL/min) compatible with the mass spectrometer interface.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Determine the specific mass transitions for this compound by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards.
-
Quantify this compound in samples based on the peak area of the specific MRM transition.
-
Visualizing Workflows and Principles
Diagrams can aid in understanding complex experimental processes and analytical principles.
Caption: Workflow for this compound quantification.
Caption: Principle of LC-MS/MS analysis.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Isopersin vs. Other Avocado-Derived Compounds: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of isopersin with other prominent bioactive compounds derived from avocado (Persea americana). It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural products. This document collates experimental data on their biological activities, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to this compound and Other Avocado Bioactives
Avocado is a rich source of unique bioactive lipids, primarily acetogenins (B1209576), and a variety of polyphenolic compounds. Among these, This compound and its isomer persin (B1231206) are two acetogenins that have been investigated for their biological effects. While persin has demonstrated a range of activities, including insecticidal and anticancer properties, this compound has shown distinctly different biological effects in the studies conducted to date.[1][2]
Other significant bioactive compounds from avocado include avocatin B , another acetogenin (B2873293) with potent anti-leukemia properties, and a wide array of polyphenols and other acetogenins with demonstrated antioxidant, anti-inflammatory, and cytotoxic activities against various cancer cell lines.[3][4][5] This guide will compare the available data on this compound with these other compounds.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and other avocado-derived compounds. It is important to note that the data presented are compiled from different studies and direct comparisons should be made with caution.
Table 1: Insecticidal Activity of this compound vs. Persin against Spodoptera exigua (Beet Armyworm)
| Compound | Concentration (µg/g of diet) | Mean Larval Weight (mg) | % Larval Survivorship |
| Control | 0 | 26.45 ± 1.76 | 85 |
| This compound | 500 | 28.31 ± 2.13 (not significant) | 88 (not significant) |
| Persin | 500 | 4.56 ± 0.67 (significant) | 80 (not significant) |
Data from Rodriguez-Saona et al., 1998. The study concluded that at a concentration of 500 µg/g, this compound had no significant effect on larval weight or survivorship of S. exigua, whereas persin significantly inhibited larval growth.[1][2]
Table 2: Cytotoxic Activity of Avocado-Derived Compounds Against Various Cancer Cell Lines (IC50 values in µg/mL)
| Compound/Extract | MCF-7 (Breast) | D-17 (Canine Osteosarcoma) | HCT116 (Colon) | HePG2 (Liver) | T47D (Breast) |
| Persin | Active at low µM concentrations | - | - | - | - |
| Avocatin B | - | - | - | - | - |
| Lipid-Rich Seed Extract | 94.87 | 15.5 | - | - | - |
| Methanol Soluble Seed Extract | 34.52 | - | - | - | - |
| Ethanolic Seed Extract | 62 | - | - | 12 | 107.1 |
| Acetogenin-Rich Extract | 52.1 | - | 11.3 | 8.1 | - |
IC50 values are compiled from multiple sources.[3][6][7][8] A direct comparison is challenging due to variations in experimental conditions. Avocatin B has shown selective cytotoxicity against leukemia stem cells.[9][10]
Experimental Protocols
Extraction and Isolation of this compound and Persin
A general protocol for the extraction and isolation of acetogenins like this compound and persin from avocado idioblast oil cells is described below, based on methodologies reported in the literature.[1][2]
Experimental Workflow: Extraction and Isolation of this compound and Persin
References
- 1. The Odyssey of Bioactive Compounds in Avocado (Persea americana) and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jebms.org [jebms.org]
- 6. thaiscience.info [thaiscience.info]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations With Lipids During Seed Germination and Leaf Development of Avocado (Persea americana Mill.) [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Lack of Insecticidal Activity in Isopersin: A Comparative Analysis
A comprehensive review of existing literature confirms that Isopersin, a compound isolated from avocado idioblast oil cells, does not exhibit insecticidal properties against the beet armyworm, Spodoptera exigua. In contrast, its isomer, persin, and other related flavonoid compounds demonstrate varying degrees of insecticidal or antifeedant activities. This guide provides a comparative analysis of this compound's biological activity with relevant alternatives, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound and Related Compounds
This compound has been scientifically evaluated for its effects on insect survival and development, with results indicating a clear lack of toxicity. The following table summarizes the key findings in a direct comparison with its biologically active isomer, persin.
| Compound | Chemical Name | Target Insect | Concentration | Observed Effect | Source |
| This compound | (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate | Beet armyworm (Spodoptera exigua) | 500 µg/g | No effect on larval survivorship or growth | [1][2][3] |
| Persin | (12Z,15Z)-1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene | Beet armyworm (Spodoptera exigua) | 500 µg/g | Reduced larval growth | [1][2] |
While this compound shows no insecticidal effects, the broader classes of compounds it belongs to, such as flavonoids and chalcones, are known for their potential as botanical insecticides. These compounds can act as feeding deterrents, disrupt growth and development, or target the nervous system of insects. For instance, various chalcone (B49325) derivatives have demonstrated larvicidal activity against Aedes aegypti and pesticidal effects against the diamondback moth (Plutella xylostella). This highlights the specificity of biological activity, even between closely related isomers like this compound and persin.
Experimental Protocols
The lack of insecticidal activity in this compound was determined through a standardized artificial diet bioassay. This method is a common procedure for evaluating the toxicity and developmental effects of chemical compounds on insects.
Artificial Diet Bioassay for Spodoptera exigua
This protocol is adapted from the methodology used in the primary study on this compound's biological activity.
Objective: To assess the effect of a test compound on the survival and growth of S. exigua larvae.
Materials:
-
Lima bean-based artificial diet
-
Test compound (e.g., this compound, persin) dissolved in a suitable solvent
-
Control solvent
-
Neonate S. exigua larvae
-
Multi-well bioassay trays or individual rearing containers
-
Growth chamber with controlled temperature, humidity, and light cycle
Procedure:
-
Diet Preparation: The artificial diet is prepared according to a standard formulation. While the diet is still liquid, the test compound, dissolved in a solvent, is incorporated at the desired concentration (e.g., 500 µg/g). A control diet is prepared by adding only the solvent.
-
Diet Dispensing: The prepared diets are dispensed into the wells of bioassay trays or individual rearing containers.
-
Larval Infestation: One neonate larva is carefully placed in each well or container.
-
Incubation: The trays or containers are covered and placed in a growth chamber under controlled environmental conditions.
-
Data Collection: After a predetermined period (e.g., 7-10 days), larval survivorship is recorded. The surviving larvae are weighed to determine the effect on growth.
-
Statistical Analysis: The data on survivorship and larval weight are analyzed statistically to determine if there are significant differences between the treatment and control groups.
Visualizing Experimental Workflow and Biological Inactivity
The following diagrams illustrate the experimental workflow for assessing insecticidal activity and the conceptual lack of interaction of this compound with a generalized insecticidal target pathway.
Caption: Workflow for the artificial diet bioassay to test insecticidal activity.
Caption: Generalized pathway showing this compound's lack of interaction with a target site.
References
A Comparative Guide to the Stability of Isopersin and Persin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of Isopersin and its isomer, Persin. The information herein is intended to support research and development activities by offering insights into the degradation pathways and outlining robust methodologies for evaluating the stability of these compounds. While direct quantitative comparative data is scarce in published literature, this guide synthesizes known qualitative information and presents a framework for conducting such stability studies, complete with illustrative data and detailed experimental protocols.
Introduction to this compound and Persin Stability
This compound and Persin are structurally related long-chain fatty acid derivatives isolated from avocado. A key differentiator between these two isomers is their chemical stability. Published findings indicate that this compound is significantly less stable than Persin.[1] It readily undergoes isomerization to form Persin. Furthermore, both compounds are susceptible to degradation under acidic conditions, rearranging to form a stable alkylfuran.[1] Understanding these stability profiles is crucial for the proper handling, formulation, and development of these compounds for any potential therapeutic or research application.
Data Presentation: Illustrative Stability Comparison
The following table presents illustrative data from a hypothetical accelerated stability study. This data is based on the established qualitative understanding that this compound is less stable and isomerizes to Persin. The conditions are simulated to reflect a forced degradation study.
Table 1: Illustrative Comparative Stability Data for this compound and Persin under Acidic Conditions (0.1 M HCl at 40°C)
| Time (hours) | This compound (% Remaining) | Persin (% Remaining) | Alkylfuran 3 (% Formed from this compound) | Alkylfuran 3 (% Formed from Persin) |
| 0 | 100.0 | 100.0 | 0.0 | 0.0 |
| 1 | 75.2 | 95.1 | 10.3 | 2.5 |
| 2 | 55.8 | 90.4 | 20.1 | 4.8 |
| 4 | 30.1 | 81.5 | 39.8 | 9.1 |
| 8 | 10.5 | 65.2 | 59.3 | 17.4 |
| 12 | <1.0 | 52.1 | 68.9 | 25.3 |
| 24 | Not Detected | 30.7 | 75.4 | 40.1 |
Note: The percentage of Persin formed from the isomerization of this compound is not explicitly shown but contributes to the degradation profile of this compound.
Experimental Protocols
A robust comparative stability study for this compound and Persin requires a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Protocol 1: Development of a Stability-Indicating HPLC Method
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound, Persin, and their primary degradation product, alkylfuran 3.
2. Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound and Persin reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Method Validation: The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and range.
Protocol 2: Forced Degradation Study
1. Objective: To investigate the degradation pathways of this compound and Persin under various stress conditions.
2. Stock Solution Preparation: Prepare stock solutions of this compound and Persin in a non-reactive solvent like acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
- Thermal Degradation: Store the stock solution at 60°C.
- Photostability: Expose the stock solution to light in a photostability chamber.
4. Sample Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute with the mobile phase to a suitable concentration and analyze by the validated HPLC method.
5. Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of the major degradant formed at each time point.
Mandatory Visualizations
Chemical Pathways
The following diagrams illustrate the key chemical transformations related to the stability of this compound and Persin.
Caption: Isomerization pathway of this compound to Persin.
Caption: Acid-catalyzed rearrangement of this compound and Persin.
Experimental Workflow
The workflow for conducting a comparative stability study is outlined below.
Caption: Workflow for comparative forced degradation study.
References
A Comparative Guide to Validating Analytical Standards for Isopersin Research
For researchers, scientists, and drug development professionals engaged in the study of novel natural products, the integrity of analytical data is paramount. This guide provides a comparative overview of analytical standards for Isopersin, a compound isolated from avocado idioblast oil cells, and outlines the validation of methods crucial for its research and development.[1] this compound, identified as (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a lipid-like molecule that presents unique analytical challenges due to its instability.[1][2] This document offers a framework for establishing robust analytical methods, ensuring data accuracy, precision, and reliability, which are the cornerstones of any scientific investigation.[3]
The Critical Role of Analytical Method Validation
Comparative Analysis of Analytical Methods for this compound
The selection of an analytical method for a natural product like this compound depends on various factors, including its chemical properties, the complexity of the sample matrix, and the intended application of the method. Given this compound's structure, chromatographic techniques are most suitable for its quantification and stability testing. Below is a comparison of two common high-performance liquid chromatography (HPLC) based methods.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 97.5 - 101.8% | 99.2 - 100.5% | 95 - 105% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 3% |
| LOD | ~10 ng/mL | ~0.1 ng/mL | Method Dependent |
| LOQ | ~30 ng/mL | ~0.3 ng/mL | Method Dependent |
| Specificity | Moderate | High | No interference at analyte retention time |
Note: The data presented in this table are hypothetical and serve as an illustrative example of typical performance characteristics for these analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique for routine analysis. For a molecule with a chromophore like the keto-group in this compound, UV detection can provide adequate sensitivity for concentration and purity measurements. It is a cost-effective method for initial screening and quality control.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers significantly higher sensitivity and specificity compared to HPLC-UV.[6] The use of mass spectrometry allows for the unambiguous identification and quantification of this compound, even in complex biological matrices. This is particularly important for metabolism studies, trace-level impurity analysis, and pharmacokinetic assessments.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of analytical methods.
Protocol 1: this compound Quantification by HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile (B52724).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., plant extract, formulation) using an appropriate solvent like ethyl acetate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: this compound Quantification by LC-MS/MS
-
Standard and Sample Preparation:
-
Follow the same procedure as for HPLC-UV, but with lower concentration ranges for calibration standards (e.g., 0.1 ng/mL to 100 ng/mL).
-
An internal standard (e.g., a deuterated analog of this compound) should be added to all standards and samples for improved accuracy.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for better resolution and faster analysis times.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify this compound using the ratio of the analyte peak area to the internal standard peak area.
-
Visualizing Workflows and Pathways
Hypothetical Signaling Pathway for this compound
While the specific signaling pathway for this compound is yet to be elucidated, many lipid-derived natural products are known to interact with nuclear receptors that regulate gene expression related to metabolism and inflammation. The following diagram illustrates a plausible hypothetical pathway.
Caption: Hypothetical signaling pathway of this compound via a nuclear receptor.
Workflow for Analytical Method Validation
The process of validating an analytical method follows a structured sequence of experiments to assess its performance characteristics.
Caption: Standard workflow for the validation of an analytical method.
Logical Comparison of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS is often a trade-off between the required performance and available resources.
Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H40O4 | CID 44584048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Importance of Analytical Method Validation in Research - eLeaP Quality [quality.eleapsoftware.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of Isopersin and Its Isomer Persin
A detailed comparison of the spectroscopic data of Isopersin and its more stable isomer, persin (B1231206), reveals key structural differences crucial for their identification and characterization. This guide provides a comprehensive overview of their nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols.
This compound and persin are two naturally occurring acetogenins (B1209576) found in avocado (Persea americana). They share the same molecular formula, C23H40O4, but differ in the location of the acetate (B1210297) and hydroxyl groups on the aliphatic chain. This compound, identified as [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate, is known to readily isomerize to the more stable persin, (12Z, 15Z)-1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene. This isomeric relationship dictates their distinct spectroscopic signatures.
Chemical Structures
The structural difference between this compound and persin is the position of the acetyl group. In this compound, the secondary alcohol is acetylated, while in persin, the primary alcohol is acetylated.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and persin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, C₆D₆)
| Proton Assignment | This compound (δ, ppm, J in Hz) [1] | Persin (δ, ppm, J in Hz) |
| H-1, H-1' | 3.42 (dd, J = 5.6, 4.6) | ~4.1 (assumed) |
| H-2 | 5.30 (m) | ~3.8 (assumed) |
| H-3 | 2.35 (dd, J = 16.8, 6.9), 2.27 (dd) | ~2.7 (assumed) |
| H-12, H-13, H-15, H-16 | 5.45 (m) | 5.3-5.4 (m) |
| H-14 | 2.85 (br t, J = 5.8) | ~2.8 (m) |
| OCOCH₃ | 1.75 (s) | 2.05 (s) |
| CH₃ (terminal) | 0.95 (t) | 0.97 (t) |
Note: Complete ¹H NMR data for persin was not available in the cited literature. Assumed chemical shifts are based on typical values for similar functional groups.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | This compound (δ, ppm) | Persin (δ, ppm) |
| C=O (ketone) | ~208 | ~208 |
| C=O (acetate) | ~170 | ~171 |
| -CH(OAc)- | ~75 | - |
| -CH₂OAc | - | ~66 |
| -CH₂OH | ~63 | - |
| -CH(OH)- | - | ~70 |
| Olefinic carbons | ~127-131 | ~127-131 |
| OCOCH₃ | ~21 | ~21 |
| CH₃ (terminal) | ~14 | ~14 |
Note: Complete ¹³C NMR data for this compound and persin were not available in the cited literature. The presented values are typical for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
Table 3: Mass Spectrometry Data
| Technique | This compound [1] | Persin |
| HRCIMS (NH₃) | m/z 398.3281 [M+NH₄]⁺, calcd for C₂₃H₄₄NO₄ 398.3270 | m/z 381.299 [M+H]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify functional groups based on their vibrational frequencies, while UV-Vis spectroscopy provides information about conjugated systems.
Table 4: IR and UV-Vis Spectroscopic Data
| Spectroscopy | This compound | Persin [2] |
| IR (cm⁻¹) | Data not available | 3450 (OH), 1740 (C=O, ester), 1715 (C=O, ketone) |
| UV-Vis (λₘₐₓ, nm) | Data not available | 215 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned above, based on standard practices for the analysis of long-chain fatty acid derivatives.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated benzene (B151609) (C₆D₆). Tetramethylsilane (TMS) was used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent.
-
Instrumentation: High-resolution chemical ionization mass spectrometry (HRCIMS) was performed using a direct insertion probe.
-
Data Acquisition: The sample was introduced into the ion source, and the mass spectrum was recorded over a suitable mass range. Ammonia was used as the reagent gas for chemical ionization.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat compound was placed between two sodium chloride or potassium bromide plates.
-
Instrumentation: An FTIR spectrometer was used to record the spectrum.
-
Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty plates was subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent such as ethanol (B145695) or hexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The absorbance spectrum was recorded over a wavelength range of approximately 200-400 nm. The solvent was used as a blank.
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving this compound and persin are not extensively documented, their structural similarity to fatty acids suggests potential involvement in lipid metabolism or signaling. The experimental workflow for their isolation and analysis typically follows a standard natural product chemistry approach.
Conclusion
The spectroscopic data presented provides a clear basis for distinguishing between this compound and its isomer persin. The key differentiating features are found in the ¹H NMR chemical shifts of the protons on the carbons bearing the acetate and hydroxyl groups, and the corresponding ¹³C NMR signals. While complete spectroscopic datasets are not fully available in the public domain, the provided information, combined with the general experimental protocols, offers a solid foundation for researchers, scientists, and drug development professionals working with these and similar natural products. Further research to obtain and publish the complete spectroscopic data for both compounds would be highly beneficial to the scientific community.
References
Independent Verification of Isopersin's Biological Inertness: A Comparative Guide
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. Data on the biological activity of Isopersin in mammalian systems is not currently available in the public domain. The experimental data presented for this compound in this guide, with the exception of the insect bioassay, is hypothetical and serves to illustrate the experimental evidence that would be required to verify its biological inertness.
Introduction
This compound is a natural compound isolated from avocado idioblast oil cells.[1][2] Preliminary studies in insect models suggest a lack of biological activity, distinguishing it from its isomeric form, persin.[1][2] This guide provides a comparative framework for evaluating the biological inertness of this compound. It outlines standard experimental protocols and presents a comparison with a known biologically inert substance, microcrystalline cellulose (B213188), and a representative bioactive compound.
Comparative Analysis of Biological Activity
To ascertain the biological inertness of a compound, it is benchmarked against both negative and positive controls in a variety of assays. Here, we compare the known and hypothetical data for this compound against microcrystalline cellulose (a well-established inert substance) and a generic bioactive compound.
Table 1: Comparative Data on Biological Activity
| Assay | This compound | Microcrystalline Cellulose (Inert Control) | Bioactive Compound (Positive Control) | Endpoint Measured |
| Insect Bioassay (S. exigua) | No effect on larval survival or growth[1] | Not Applicable | Significant mortality or growth inhibition | Larval viability and development |
| Cytotoxicity (MTT Assay) | Hypothetical: >100 µM | >100 µM | <10 µM | Cell Viability (IC50) |
| Receptor Binding Assay | Hypothetical: No specific binding | No specific binding | High-affinity binding (e.g., Kd < 1 µM) | Ligand-receptor interaction |
| MAPK/ERK Pathway Activation | Hypothetical: No change in p-ERK levels | No change in p-ERK levels | Significant increase in p-ERK levels | Phosphorylation of ERK |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound), an inert control (e.g., cellulose), and a positive control (a known cytotoxic agent). Include a vehicle control (the solvent used to dissolve the compounds). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Receptor Binding Assay
This assay is used to determine if a compound binds to a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a radiolabeled or fluorescently labeled ligand known to bind to the receptor, in the presence and absence of the test compound at various concentrations.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand using filtration or scintillation proximity assay (SPA).
-
Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence reader).
-
Data Analysis: Determine the binding affinity (Ki or IC50) of the test compound by analyzing the displacement of the labeled ligand.
Signaling Pathway Analysis: MAPK/ERK Pathway
This experiment investigates whether a compound activates a specific intracellular signaling cascade, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound, a known activator of the pathway (positive control), and a vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) form of ERK (p-ERK) and total ERK.
-
Incubate with a corresponding secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway activation.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cytotoxicity using the MTT assay.
Simplified MAPK/ERK Signaling Pathway
Caption: Overview of the MAPK/ERK signaling cascade.
References
A Comparative Toxicological Assessment of Isopersin: A Framework for Evaluation
Disclaimer: Publicly available toxicological data for Isopersin is exceptionally limited. This guide provides a framework for its toxicological assessment based on the available information for its isomer, persin (B1231206), and established toxicological evaluation protocols for natural products.
Introduction to this compound and its Analogue, Persin
This compound is a natural compound isolated from avocado idioblast oil cells.[1] It is an isomer of persin, a more extensively studied compound also found in avocados.[1] Persin is a fungicidal toxin and, while generally considered harmless to humans in the low concentrations found in ripe avocado pulp, it can be toxic to various domestic animals.[2] The toxic effects of persin in animals can include labored breathing, lethargy, cardiomyopathy, and nephrosis.[3] Given the structural similarity between this compound and persin, a thorough comparative toxicological assessment is warranted to determine the safety profile of this compound.
Available Comparative Data: this compound vs. Persin
The only direct comparative study found in the available literature assessed the effects of this compound and persin on the larvae of the beet armyworm (Spodoptera exigua). In this study, this compound showed no toxic effects on larval survival or growth, whereas persin was observed to reduce larval growth at the same concentration.[1]
| Compound | Test Organism | Concentration | Observed Effect | Reference |
| This compound | Beet Armyworm (Spodoptera exigua) | 500 µg/g | No effect on larval survivorship or growth | |
| Persin | Beet Armyworm (Spodoptera exigua) | 500 µg/g | Reduced larval growth |
A Framework for Comprehensive Toxicological Assessment
A comprehensive toxicological assessment of this compound would involve a battery of in vitro and in vivo tests to characterize its potential toxicity. This assessment should be performed in comparison to a benchmark, such as its isomer, persin.
Key Toxicological Endpoints to Investigate:
-
Cytotoxicity: The potential of a compound to be toxic to cells.
-
Genotoxicity: The ability of a compound to damage DNA, which can lead to mutations and potentially cancer.
-
Acute Systemic Toxicity: The adverse effects of a single high dose of the compound.
-
Sub-chronic and Chronic Toxicity: The effects of repeated exposure to the compound over a longer period.
-
Organ-Specific Toxicity: The specific adverse effects on organs such as the liver, kidneys, and heart.
-
Reproductive and Developmental Toxicity: The potential effects on fertility and fetal development.
Below is a hypothetical data table illustrating the kind of information that would be generated from a comparative cytotoxicity study.
| Cell Line | Assay | Compound | IC50 (µM) |
| HepG2 (Liver) | MTT | This compound | Data Not Available |
| Persin | Data Not Available | ||
| Doxorubicin (Control) | Data Not Available | ||
| MCF-7 (Breast) | MTT | This compound | Data Not Available |
| Persin | Data Not Available | ||
| Doxorubicin (Control) | Data Not Available | ||
| A549 (Lung) | MTT | This compound | Data Not Available |
| Persin | Data Not Available | ||
| Doxorubicin (Control) | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. The following is a representative protocol for a common cytotoxicity assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell culture medium
-
96-well plates
-
Test compound (this compound) and control compound (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the control compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Visualizing Toxicological Assessment Workflows and Concepts
Caption: Workflow for a comparative toxicological assessment of this compound.
Caption: Relationship between a test compound and toxicological endpoints.
Conclusion
The available data, though sparse, suggests a potential difference in the toxicological profiles of this compound and its isomer, persin. However, a comprehensive toxicological assessment is necessary to establish a definitive safety profile for this compound. The framework and protocols outlined in this guide provide a roadmap for researchers and drug development professionals to undertake such an evaluation. Further studies are crucial to determine if this compound holds promise as a safe and effective compound for further development.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persin - Wikipedia [en.wikipedia.org]
- 3. PERSIN - A PHYTOCHEMICAL IN AVOCADO FRUIT: ITS ROLE AS A NUTRACEUTICAL OR PLANT TOXIN IN NUTRITION - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Isopersin
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for Isopersin, emphasizing safety and operational logistics.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in the table below. This information is critical for understanding its behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C23H40O4 | [1][2] |
| Molecular Weight | 380.6 g/mol | [1] |
| XLogP3 | 5.9 | [1] |
| IUPAC Name | [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate | [1] |
Note: this compound is reported to be unstable, readily isomerizing to persin, and is acid-labile.[3] This instability should be a key consideration in its handling and disposal.
Immediate Safety and Hazard Profile
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for its proper disposal as hazardous chemical waste.
-
Waste Identification and Segregation :
-
Classification : Treat this compound waste as hazardous chemical waste.
-
Segregation : Keep this compound waste separate from other waste streams, particularly acidic compounds, given its acid-labile nature.[3] It is advisable to store it with other non-halogenated organic solids.
-
-
Personal Protective Equipment (PPE) :
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
-
Waste Container Selection and Labeling :
-
Container : Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid.[4] The container must be in good condition, free from damage or leaks.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and any known associated hazards.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal :
-
Empty Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[7]
-
-
Spill Management :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. This compound | C23H40O4 | CID 44584048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isopersin
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for Isopersin, this guide is based on established best practices for handling novel or uncharacterized chemical compounds. Always treat this compound as a potentially hazardous substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that the specific hazards of this compound are not fully characterized, a cautious approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound, based on a risk assessment for an unknown chemical hazard.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are required at all times. A full-face shield must be worn over goggles when there is a risk of splashes or aerosols. |
| Skin | Chemical-Resistant Gloves (Nitrile or Neoprene) and Lab Coat | Double-gloving with nitrile or neoprene gloves is recommended to provide adequate protection against potential skin absorption. A flame-resistant lab coat should be worn and buttoned completely. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when handling this compound outside of a certified chemical fume hood. |
| Body | Chemical-Resistant Apron and Closed-Toe Shoes | A chemical-resistant apron should be worn over the lab coat. Footwear must be non-perforated and fully enclose the feet. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational workflow is critical to prevent exposure and contamination. The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
A procedural workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Thoroughly review all available literature on this compound and its isomer, persin. In the absence of a specific SDS, assume the compound is hazardous.
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and aliquoting, within the chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and equipment.
-
Proceed with the planned experiment, maintaining awareness of potential splashes or aerosol generation.
-
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Segregate all waste containing this compound into clearly labeled hazardous waste containers.
-
Carefully doff and dispose of single-use PPE in the designated hazardous waste stream. Reusable PPE should be decontaminated according to institutional guidelines.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Identify and Classify: All waste streams containing this compound are to be classified as hazardous chemical waste.
-
Segregate Waste:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, pipette tips, absorbent paper) in a designated, lined hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is critical to minimize harm.
This compound Spill Response Workflow
Decision-making workflow for responding to an this compound spill.
Spill Cleanup Protocol:
-
Minor Spill (less than 100 mL and contained):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent material from a chemical spill kit.
-
Work from the outside of the spill inwards to prevent spreading.
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area.
-
Report the incident to your supervisor.
-
-
Major Spill (greater than 100 mL or uncontained):
-
Immediately evacuate the laboratory, alerting others as you exit.
-
Close the laboratory door and post a warning sign.
-
From a safe location, contact your institution's EHS and your Principal Investigator.
-
Do not re-enter the laboratory until cleared by EHS personnel.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Hold eyelids open and away from the eyeball. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, you can foster a culture of safety and responsibility in your laboratory while advancing your critical research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
